N-Ethyl-2-(1-imidazolyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-imidazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAUEUOIDPZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-2-(1-imidazolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Ethyl-2-(1-imidazolyl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents the available information and outlines detailed experimental protocols for the determination of key physicochemical parameters. Adherence to standardized experimental procedures is crucial for generating reliable and reproducible data for drug development and research applications.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that many of these properties have not been experimentally determined and reported in the public domain.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-(1H-imidazol-1-yl)ethan-1-amine | N/A |
| CAS Number | 1211472-59-1 | [1] |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.198 g/mol | [1] |
| Appearance | Colorless to brown liquid | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.88350 (Predicted) | [1] |
| Polar Surface Area (PSA) | 29.85 Ų | [1] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| Melting Point | Not applicable (liquid at room temperature) | [2] |
| Boiling Point | Data not available | |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The following sections detail standardized experimental protocols that can be employed to determine the pKa, aqueous solubility, and melting point of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Preparation of the Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. If the compound's solubility is a limiting factor, a co-solvent system may be employed.
-
Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a basic compound, this titration yields the pKa of the conjugate acid.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.[3]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[4]
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[5]
Determination of Melting Point by the Capillary Method
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is pure and dry. If the sample is a solid at the temperature of interest, finely powder it.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.[6] The sample should be tightly packed to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[7]
-
Heating: Heat the sample at a controlled rate.[6] A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) as the melting point is approached for an accurate measurement.[6]
-
Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is reported as the melting point.[6] For a pure compound, this range should be narrow.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a research compound like this compound.
Caption: A logical workflow for the physicochemical characterization of a research compound.
References
Uncharted Territory: The Biological Activity of N-Ethyl-2-(1-imidazolyl)ethanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Ethyl-2-(1-imidazolyl)ethanamine is a small molecule featuring an imidazole ring linked to an N-ethyl ethanamine side chain. While the imidazole moiety is a well-established pharmacophore present in a vast array of biologically active compounds, a comprehensive review of the scientific literature and patent databases reveals a significant lack of specific biological activity data for this particular molecule. There are no publicly available studies detailing its quantitative effects on biological targets, its mechanism of action, or any associated signaling pathways.
This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current void in the scientific knowledge base regarding this compound. Secondly, it provides a foundational framework for researchers by inferring potential biological activities based on structurally related compounds and outlining a comprehensive, albeit hypothetical, experimental workflow for its initial characterization. This document is intended to be a starting point for any future investigation into the pharmacological profile of this compound.
Current State of Knowledge: A Notable Absence of Data
Extensive searches of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories have yielded no specific quantitative data on the biological activity of this compound. As such, there are no reported IC50, Ki, EC50, or other quantitative metrics to summarize in tabular form. Furthermore, no detailed experimental protocols for the biological evaluation of this specific compound have been published.
Inferred Biological Potential: Insights from Structural Analogs
While direct data is absent, the structural components of this compound—the imidazole ring and the ethanamine side chain—are prevalent in numerous pharmacologically active molecules. The biological activities of these related compounds can suggest potential avenues of investigation for the title compound.
Table 1: Potential Biological Activities of N-Alkyl-2-(imidazol-1-yl)ethanamine Scaffolds Based on Analogous Compounds
| Potential Biological Activity | Rationale Based on Structural Analogs | Key Molecular Features |
| Antimicrobial Activity | The imidazole ring is a core component of many antifungal and antibacterial agents, such as clotrimazole and metronidazole. It can interfere with microbial metabolic pathways or cell membrane integrity. | Imidazole ring |
| Anti-inflammatory Effects | Certain imidazole derivatives have been shown to inhibit inflammatory mediators. | Imidazole ring |
| Anticancer Properties | The imidazole scaffold is found in some anticancer drugs that can inhibit kinases or other enzymes involved in cell proliferation. | Imidazole ring |
| Histamine Receptor Modulation | The 2-(imidazol-1-yl)ethanamine core is structurally related to histamine. Derivatives could potentially act as agonists or antagonists at histamine receptors (H1, H2, H3, H4). | 2-(imidazol-1-yl)ethanamine scaffold |
| Adrenergic Receptor Activity | N-substituted imidazolines, which share structural similarities, have been shown to interact with α-adrenergic receptors. | N-substituted ethanamine side chain |
It is critical to emphasize that these are inferred potential activities and require rigorous experimental validation for this compound.
A Proposed Roadmap for Biological Characterization: A Hypothetical Experimental Workflow
For researchers and drug development professionals interested in elucidating the biological activity of this compound, a systematic approach is necessary. The following section outlines a logical experimental workflow, from initial screening to preliminary mechanism of action studies.
Phase 1: Broad-Based Phenotypic and Target-Based Screening
The initial step is to cast a wide net to identify any potential biological effects. This can be achieved through a combination of phenotypic screening and broad target-based assays.
Experimental Protocols:
-
Cell Viability Assays:
-
Methodology: Utilize various human cell lines (e.g., cancerous and non-cancerous) and treat with a concentration range of this compound. Assess cell viability using standard assays such as MTT, MTS, or CellTiter-Glo®.
-
Objective: To determine any cytotoxic or cytostatic effects.
-
-
Antimicrobial Assays:
-
Methodology: Employ broth microdilution or disk diffusion assays against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi.
-
Objective: To identify any antimicrobial activity and determine the Minimum Inhibitory Concentration (MIC).
-
-
Broad Receptor/Enzyme Panel Screening:
-
Methodology: Submit the compound to a commercial service for screening against a large panel of common drug targets, such as GPCRs, kinases, ion channels, and proteases.
-
Objective: To identify potential molecular targets.
-
Phase 2: Hit Validation and Dose-Response Analysis
Any "hits" from the initial screening phase need to be validated to confirm the activity and determine its potency.
Experimental Protocols:
-
Dose-Response Curve Generation:
-
Methodology: For any validated hit, perform a multi-point dose-response experiment in the relevant assay to determine potency (e.g., IC50 for inhibition or EC50 for activation).
-
Objective: To quantify the potency of the compound.
-
Phase 3: Preliminary Mechanism of Action Studies
Once a validated, potent activity is identified, the next step is to begin to understand how the compound exerts its effect.
Experimental Protocols:
-
Target Engagement Assays:
-
Methodology: If a specific molecular target was identified, confirm direct binding using techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays.
-
Objective: To confirm direct interaction with the putative target.
-
-
Second Messenger Assays:
-
Methodology: For GPCR targets, measure changes in downstream second messengers such as cAMP or intracellular calcium.
-
Objective: To characterize the functional consequence of receptor binding (agonist, antagonist, inverse agonist).
-
Conclusion and Future Directions
This compound represents a molecule with unexplored biological potential. The lack of existing data presents a unique opportunity for novel discovery. The structural motifs within the molecule suggest that investigations into its antimicrobial, anti-inflammatory, anticancer, and neuromodulatory properties could be fruitful starting points. The experimental workflow proposed in this guide provides a systematic and robust framework for any researcher or organization aiming to characterize the biological activity of this compound and unlock its potential therapeutic applications. Future research in this area will be crucial to filling the current knowledge gap.
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-Ethyl-2-(1-imidazolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-2-(1-imidazolyl)ethanamine is a small molecule of interest within medicinal chemistry, largely due to its structural similarity to histamine and other pharmacologically active imidazole-containing compounds. While comprehensive studies on its specific biological activity are limited in the public domain, its chemical architecture strongly suggests a potential interaction with various biological targets, most notably histamine receptors. This technical guide consolidates the available physicochemical data for this compound and, by drawing parallels with structurally related molecules, outlines its putative mechanism of action. Furthermore, this document provides a detailed framework of experimental protocols and workflows necessary to rigorously characterize its pharmacological profile. This guide is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this and similar imidazole derivatives.
Compound Profile: Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its study. The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1211472-59-1 | [1][2] |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1][3] |
| IUPAC Name | N-Ethyl-2-(1H-imidazol-1-yl)ethanamine | [2] |
| Synonyms | This compound, N-ethyl-2-imidazol-1-ylethanamine | [2][4] |
| Predicted LogP | 0.88350 | [1] |
| Predicted PSA | 29.85000 | [1] |
| Storage Temperature | 2-8°C | [1] |
Putative Mechanism of Action: Histamine Receptor Interaction
The imidazole ring and ethylamine side chain are core components of histamine, a critical biogenic amine that modulates a wide array of physiological responses through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[5][6][7] The structural analogy between this compound and histamine suggests that its primary mechanism of action may involve interaction with one or more of these histamine receptor subtypes.[8]
Derivatives of closely related structures, such as 2-(2-methyl-1H-imidazol-1-yl)ethanamine, are known to be scaffolds for histamine H₃ receptor antagonists.[9] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[9][10] Antagonism of this receptor is a therapeutic strategy for several neurological disorders.[9][10]
Depending on the specific receptor subtype and the nature of the interaction (agonist or antagonist), this compound could modulate various signaling pathways. For instance, interaction with H₁ receptors typically leads to the activation of the Gαq/11 pathway, resulting in phosphoinositide metabolism, while H₂ receptor activation stimulates the Gαs pathway, leading to adenylyl cyclase activation and an increase in cyclic AMP (cAMP).[5]
A proposed general signaling pathway for the interaction of an imidazole-based ligand with a histamine receptor is depicted below.
Caption: Putative signaling cascade following ligand binding to a histamine GPCR.
Proposed Experimental Framework for Pharmacological Characterization
To elucidate the precise mechanism of action of this compound, a systematic in vitro characterization is essential.[11] The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.
Caption: A systematic approach to characterizing the compound's pharmacology.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for characterizing similar compounds and are proposed for the investigation of this compound.[11]
Receptor Binding Assays (Radioligand Displacement)
This assay determines the binding affinity (Ki) of the test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for a panel of histamine receptors (H₁, H₂, H₃, H₄).
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
A specific radioligand for each receptor (e.g., [³H]pyrilamine for H₁, [³H]tiotidine for H₂, [³H]Nα-methylhistamine for H₃).
-
This compound (test compound).
-
Non-specific binding control (e.g., high concentration of a known unlabeled ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Cellular Functional Assays (e.g., cAMP Measurement)
This type of assay measures the functional consequence of receptor interaction, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
-
Objective: To determine the effect of this compound on the signaling of a target receptor (e.g., H₂ receptor).
-
Materials:
-
A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293-H₂R).
-
Cell culture medium and supplements.
-
This compound (test compound).
-
A known agonist for the receptor (e.g., histamine).
-
A known antagonist for the receptor (for validation).
-
A cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Multi-well assay plates (e.g., 384-well).
-
-
Protocol:
-
Plate the cells in a multi-well plate and culture overnight to allow for adherence.
-
Agonist Mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration (e.g., EC₈₀) of a known agonist.
-
Incubate for a specified time to allow for a change in second messenger levels (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
-
Data Presentation and Interpretation
All quantitative data generated from the proposed experiments should be summarized in a structured format to facilitate comparison and interpretation. A template for presenting such data is provided below.
| Assay Type | Receptor Subtype | Parameter | Value |
| Binding Affinity | H₁ | Ki (nM) | Experimental Value |
| H₂ | Ki (nM) | Experimental Value | |
| H₃ | Ki (nM) | Experimental Value | |
| H₄ | Ki (nM) | Experimental Value | |
| Functional Activity | H₂ | EC₅₀ (nM) (Agonist) | Experimental Value |
| H₂ | IC₅₀ (nM) (Antagonist) | Experimental Value |
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features provide a strong rationale for investigating its activity at histamine receptors. The hypothetical mechanism of action and the detailed experimental framework presented in this guide offer a clear path forward for its pharmacological elucidation. Rigorous execution of these studies will be critical in determining the therapeutic potential of this compound and will contribute valuable knowledge to the broader field of imidazole-based drug discovery. Researchers are encouraged to utilize this guide as a foundational resource for their investigations into this promising chemical entity.
References
- 1. This compound|lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound CAS 1211472-59-1 [benchchem.com]
- 4. This compound | 1211472-59-1 [amp.chemicalbook.com]
- 5. precisionfda.org [precisionfda.org]
- 6. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Histamine [webbook.nist.gov]
- 8. 2-(1-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
potential therapeutic applications of "N-Ethyl-2-(1-imidazolyl)ethanamine"
An In-depth Technical Guide to the Potential Therapeutic Applications of N-Ethyl-2-(1-imidazolyl)ethanamine
Disclaimer: The following document is a prospective analysis of the potential therapeutic applications of this compound. As of the date of this publication, there is a notable absence of specific pharmacological and therapeutic data for this compound in publicly accessible scientific literature. The information presented herein is extrapolated from the known biological activities of structurally related imidazole and N-alkylethylamine compounds.
Introduction
This compound is a small molecule featuring a central imidazole ring linked to an N-ethyl-substituted ethanamine side chain. The imidazole nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties.[2][3][4][5] The N-alkylethylamine moiety is also a common pharmacophore found in numerous centrally and peripherally acting drugs. This guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound based on a structure-activity relationship (SAR) analysis of its constituent chemical motifs.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of biological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211472-59-1 | [Internal Database] |
| Molecular Formula | C₇H₁₃N₃ | [Internal Database] |
| Molecular Weight | 139.20 g/mol | [Internal Database] |
| IUPAC Name | N-Ethyl-2-(1H-imidazol-1-yl)ethanamine | [Internal Database] |
| Predicted LogP | 0.88 | [Internal Database] |
| Predicted pKa | (Most Basic) 9.5 | [Internal Database] |
Potential Therapeutic Applications
Based on the known bioactivities of imidazole and N-alkylethylamine derivatives, several potential therapeutic applications for this compound can be hypothesized.
Antimicrobial and Antifungal Activity
The imidazole ring is a cornerstone of many antifungal agents (e.g., ketoconazole, miconazole) and has been incorporated into numerous compounds with broad-spectrum antibacterial activity.[5][6] The proposed mechanism for many imidazole-based antimicrobials involves the inhibition of key enzymes or disruption of microbial cell membranes.[4]
Histamine Receptor Modulation
The structural similarity of the 2-(1-imidazolyl)ethanamine core to histamine suggests a potential interaction with histamine receptors (H1, H2, H3, H4).[7] Depending on the nature of the N-ethyl substitution, the compound could act as either an agonist or an antagonist at these receptors. Histamine receptor antagonists are widely used in the treatment of allergic reactions, gastric ulcers, and certain neurological disorders.[7]
Anticancer Activity
Several imidazole derivatives have been investigated for their potential as anticancer agents.[2][3][4] The mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of some imidazole-containing compounds have been documented.[8] This activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.
Postulated Signaling Pathways
Given the potential for histamine receptor modulation, a hypothetical signaling pathway for this compound acting as a histamine H1 receptor antagonist is depicted below.
Caption: Postulated H1 receptor antagonist signaling pathway.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for evaluating the potential therapeutic applications of this compound.
Synthesis of this compound
A general method for the synthesis of N-alkyl-2-(imidazolyl)ethanamine derivatives involves the N-alkylation of imidazole followed by further functionalization.[9]
Materials:
-
Imidazole
-
1-Bromo-2-chloroethane
-
Ethylamine
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Alkylation of Imidazole: To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes. Add 1-bromo-2-chloroethane dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Reaction with Ethylamine: In a separate flask, dissolve ethylamine and triethylamine in anhydrous DCM. Add the product from step 1 to this solution. Heat the reaction mixture to reflux and monitor by TLC until completion.
-
Work-up and Purification: Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General synthetic workflow for this compound.
In Vitro Histamine H1 Receptor Antagonist Assay (Calcium Mobilization)
This functional assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by histamine in cells expressing the H1 receptor.[10][11][12]
Materials:
-
CHO-K1 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Fura-2 AM calcium indicator dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine (agonist)
-
This compound (test compound)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the CHO-H1 cells into 96-well plates and incubate overnight.
-
Dye Loading: Wash the cells with Assay Buffer and incubate with Fura-2 AM solution in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells again and add varying concentrations of this compound. Incubate for 15 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution of histamine to all wells and immediately begin recording fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Plot the response against the concentration of the test compound to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.[6]
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (test compound)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is unavailable, Table 2 presents data for related histamine receptor antagonists to provide a comparative context for potential potency.
Table 2: In Vitro Potency of Selected Histamine H1 Receptor Antagonists
| Compound | Assay Type | IC₅₀ (nM) | Reference |
| Epinastine | Calcium Mobilization | 38 | [12] |
| Ketotifen | Calcium Mobilization | 154 | [12] |
| Azelastine | Calcium Mobilization | 273 | [12] |
| Olopatadine | Calcium Mobilization | 1369 | [12] |
Conclusion
This compound is a molecule of interest due to the established and diverse biological activities of its core imidazole and N-alkylethylamine structures. Based on SAR analysis, it holds potential for development as an antimicrobial, antihistaminic, anticancer, or anti-inflammatory agent. The experimental protocols and hypothetical frameworks provided in this guide offer a foundational approach for the systematic investigation of its pharmacological profile. Further in-depth research, including synthesis, in vitro screening, and in vivo studies, is warranted to elucidate the specific therapeutic applications of this compound.
References
- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. mdpi.com [mdpi.com]
- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Potential of N-Ethyl-2-(1-imidazolyl)ethanamine as a Histamine Receptor Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of N-Ethyl-2-(1-imidazolyl)ethanamine as a ligand for histamine receptors. While direct pharmacological data for this specific compound is not extensively available in current literature, its structural analogy to histamine—a crucial biogenic amine—suggests a plausible interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). This document provides a comprehensive overview of the primary signaling pathways associated with the well-characterized H1 and H2 receptors. Furthermore, it offers detailed, state-of-the-art experimental protocols for radioligand binding and functional assays, enabling researchers to systematically investigate the binding affinity, potency, and functional activity of this compound. The inclusion of structured data tables and visual diagrams of signaling cascades and experimental workflows aims to facilitate the design and execution of studies to elucidate the pharmacological profile of this compound, thereby assessing its potential as a novel therapeutic agent.
Introduction
Histamine is a pivotal mediator in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Consequently, ligands that modulate the activity of these receptors have significant therapeutic value.[1][3] this compound, a small molecule sharing the core imidazole and ethylamine moieties of histamine, presents as a compelling candidate for a histamine receptor ligand. Although specific biological characterization of this compound is sparse in publicly accessible databases[4][5][6][7][8], its chemical architecture warrants a thorough investigation into its potential interactions with histamine receptors. This guide outlines the theoretical framework and practical methodologies for such an investigation.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are coupled to different G-proteins, initiating distinct intracellular signaling cascades.[9][10] The most extensively studied are the H1 and H2 receptors, which are primary targets for anti-allergic and anti-ulcer medications, respectively.[3]
Histamine H1 Receptor Signaling
The histamine H1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[11][12] Upon activation by an agonist, the Gαq subunit stimulates phospholipase C (PLC).[12][13] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[12] The subsequent increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream effector proteins, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.[2][12]
References
- 1. thaiscience.info [thaiscience.info]
- 2. news-medical.net [news-medical.net]
- 3. precisionfda.org [precisionfda.org]
- 4. This compound CAS 1211472-59-1 [benchchem.com]
- 5. jennysynth.com [jennysynth.com]
- 6. 1211472-59-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound|lookchem [lookchem.com]
- 8. americanelements.com [americanelements.com]
- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. SMPDB [smpdb.ca]
- 13. benchchem.com [benchchem.com]
Spectroscopic Data of N-Ethyl-2-(1-imidazolyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Ethyl-2-(1-imidazolyl)ethanamine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature and spectral databases, this document focuses on predicted spectroscopic data based on the analysis of its structural fragments. To offer a valuable comparative reference, available data for the closely related analogue, 2-(1H-imidazol-1-yl)ethanamine, is also presented. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of such small organic molecules. A logical workflow for the spectroscopic analysis of a newly synthesized compound is also provided to guide researchers in their characterization efforts.
Predicted Spectroscopic Data for this compound
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges and fragmentation patterns of its constituent structural motifs: the imidazole ring, the ethyl bridge, and the N-ethyl group.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the ethylenediamine backbone, and the terminal N-ethyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Imidazole H-2 | ~7.5 | Singlet | 1H |
| Imidazole H-4/H-5 | ~7.0 - 7.2 | Doublet/Singlet | 2H |
| N-CH₂ (imidazole side) | ~4.0 - 4.2 | Triplet | 2H |
| N-CH₂ (ethylamine side) | ~2.8 - 3.0 | Triplet | 2H |
| NH | Broad singlet | 1H | |
| CH₂ (ethyl group) | ~2.6 - 2.8 | Quartet | 2H |
| CH₃ (ethyl group) | ~1.0 - 1.2 | Triplet | 3H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Imidazole C-2 | ~135 - 140 |
| Imidazole C-4 | ~125 - 130 |
| Imidazole C-5 | ~118 - 122 |
| N-CH₂ (imidazole side) | ~45 - 50 |
| N-CH₂ (ethylamine side) | ~48 - 52 |
| CH₂ (ethyl group) | ~40 - 45 |
| CH₃ (ethyl group) | ~14 - 18 |
Predicted IR Spectroscopy Data
The infrared spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H Stretch | 3300 - 3500 (broad) | Amine |
| C-H Stretch (aromatic) | 3100 - 3150 | Imidazole ring |
| C-H Stretch (aliphatic) | 2850 - 2960 | Ethyl groups |
| C=N Stretch | 1600 - 1680 | Imidazole ring |
| C-N Stretch | 1000 - 1250 | Amine and imidazole |
Predicted Mass Spectrometry Data
Mass spectrometry will determine the molecular weight and provide information on the fragmentation pattern, aiding in structural confirmation.
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| [M+H]⁺ (ESI) | m/z 140.12 |
| Major Fragment Ions | Fragments resulting from the cleavage of the C-C and C-N bonds of the ethylamine bridge and the loss of the ethyl group. |
Spectroscopic Data of Analogue: 2-(1H-imidazol-1-yl)ethanamine
Due to the absence of direct experimental data for the title compound, the spectroscopic data for the parent amine, 2-(1H-imidazol-1-yl)ethanamine, is presented below as a reference.
NMR Data of 2-(1H-imidazol-1-yl)ethanamine
| ¹H NMR | ¹³C NMR |
| Proton | Chemical Shift (δ, ppm) |
| Imidazole H-2 | ~7.6 |
| Imidazole H-4/H-5 | ~7.1 |
| N-CH₂ (imidazole side) | ~4.0 |
| CH₂-NH₂ | ~3.0 |
| NH₂ | Broad singlet |
IR and MS Data of 2-(1H-imidazol-1-yl)ethanamine
| IR Spectroscopy | Mass Spectrometry |
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3400 (broad) |
| C-H Stretch (aromatic) | ~3100 |
| C-H Stretch (aliphatic) | 2850 - 2950 |
| C=N Stretch | ~1650 |
| C-N Stretch | ~1100 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition : Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a more concentrated sample (15-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup : Follow the same procedure as for ¹H NMR for locking and shimming.
-
Data Acquisition : Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A greater number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Data Processing : Process the data similarly to ¹H NMR (Fourier transformation, phasing, and baseline correction). Reference the spectrum to the solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (or with pure KBr for pellets) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Record the spectrum of the sample.
-
Data Analysis : The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low (typically in the µg/mL to ng/mL range).
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion or protonated molecular ion.
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a new chemical entity.
An In-Depth Technical Guide to N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1): A Prospective Analysis for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) is not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of structurally related imidazole-based compounds, particularly those targeting the histamine H3 receptor. The experimental protocols and potential biological activities described herein are therefore prospective and intended to serve as a foundational resource for future research.
Introduction
This compound is a small molecule featuring an imidazole ring linked to an N-ethyl-substituted ethanamine side chain. The imidazole moiety is a common pharmacophore found in a wide array of biologically active compounds, known to interact with various enzymes and receptors.[1][2] The structural similarity of this compound to known histamine H3 receptor antagonists suggests its potential as a modulator of the histaminergic system.[3][4][5] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters.[6] As such, antagonists of this receptor are of significant interest for the treatment of various neurological and cognitive disorders.[6][7][8]
This technical guide aims to provide a detailed prospective analysis of this compound, including its physicochemical properties, a hypothetical synthetic route, potential biological targets and signaling pathways, and detailed experimental protocols for its characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-like characteristics and for the design of relevant experimental protocols.
| Property | Value | Source |
| CAS Number | 1211472-59-1 | Chemical Supplier |
| Molecular Formula | C₇H₁₃N₃ | Chemical Supplier |
| Molecular Weight | 139.20 g/mol | Chemical Supplier |
| Appearance | Colorless to brown liquid (Predicted) | Chemical Supplier |
| LogP (Predicted) | 0.88350 | Chemical Supplier |
| Polar Surface Area (PSA) | 29.85 Ų | Chemical Supplier |
| Storage Temperature | 2-8°C | Chemical Supplier |
| IUPAC Name | N-ethyl-2-(1H-imidazol-1-yl)ethan-1-amine | Chemical Supplier |
Synthesis and Characterization
While a specific, validated synthetic protocol for this compound is not publicly available, a general and robust method can be proposed based on the N-alkylation of imidazole.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from imidazole and N-(2-chloroethyl)ethylamine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-(2-chloroethyl)ethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add a solution of N-(2-chloroethyl)ethylamine hydrochloride (1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Activity and Signaling Pathway
Based on its structural features, this compound is a candidate for a histamine H3 receptor antagonist. The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Proposed Signaling Pathway
Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its activation also inhibits the release of histamine. As a heteroreceptor, it can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. An antagonist would block these effects, leading to increased histamine release and downstream signaling.
Caption: Proposed mechanism of action at the histamine H3 receptor.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound as a potential histamine H3 receptor antagonist, a series of in vitro assays are recommended.
Radioligand Binding Assay
This assay determines the binding affinity of the compound to the histamine H3 receptor.
Materials:
-
Membranes from cells expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-(R)-α-methylhistamine (a radiolabeled H3 receptor agonist)
-
This compound
-
Non-labeled histamine or a known potent H3 antagonist (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-(R)-α-methylhistamine at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled H3 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of the compound to act as an antagonist or inverse agonist at the Gαi/o-coupled H3 receptor.
Materials:
-
Membranes from cells expressing the human histamine H3 receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
This compound
-
A known H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
GDP
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
96-well filter plates or SPA beads
-
Scintillation counter
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a sub-maximal concentration (e.g., EC₈₀) of the H3 receptor agonist to stimulate the receptor. To test for inverse agonism, omit the agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30 °C for a defined period (e.g., 30-60 minutes).
-
Separate bound from free [³⁵S]GTPγS by filtration or using scintillation proximity assay (SPA) beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the potency of the compound as an antagonist (pA₂) or inverse agonist (IC₅₀).
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the biological characterization.
Conclusion
This compound represents an intriguing, yet under-characterized molecule with significant potential as a pharmacological tool or a starting point for drug discovery, particularly in the context of the histaminergic system. Its structural similarity to known histamine H3 receptor antagonists provides a strong rationale for investigating its activity at this target. The proposed synthetic routes and experimental protocols outlined in this guide offer a clear path forward for elucidating the biological functions of this compound. Further research is warranted to confirm its hypothesized mechanism of action and to explore its therapeutic potential.
References
- 1. This compound CAS 1211472-59-1 [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is based on the well-established N-alkylation of an imidazole ring, a common strategy for the synthesis of this class of compounds. Due to the limited availability of a specific published protocol for this compound, this guide adapts established procedures for structurally similar compounds, such as 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[1][2][3]
Overview
N-alkylated imidazoles are a significant class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The title compound, this compound, possesses a reactive secondary amine, making it a key intermediate for the synthesis of more complex molecules, including potential drug candidates. The protocol herein describes a two-step synthetic sequence: N-alkylation of imidazole followed by N-ethylation.
Quantitative Data Summary
The following tables summarize the key reactants, reagents, and representative expected outcomes for the synthesis. These values are based on analogous reactions and may require optimization for this specific substrate.[3]
Table 1: Reactants and Reagents for N-Alkylation of Imidazole
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (eq) | Notes |
| Imidazole | C₃H₄N₂ | 68.08 | 1.0 | Starting material |
| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | 1.1 | Alkylating agent, slight excess is used.[3] |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 | Base, sufficient amount is crucial.[3] |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.05 | Phase-transfer catalyst.[3] |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | - | Solvent |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reaction Temperature | Reflux (~82°C) | Heating is necessary to drive the reaction to completion.[3] |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC).[3] |
| Representative Yield | 40 - 60% | Estimated based on similar reactions.[3] |
| Representative Purity | >95% | After purification by column chromatography.[3] |
Experimental Protocol
3.1. Materials and Equipment
-
Imidazole
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide pellets
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
3.2. Procedure
Step 1: Synthesis of 2-(1H-imidazol-1-yl)ethanamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.[3]
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC.[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile.[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.[3]
-
Extraction: Dissolve the crude oil in dichloromethane (DCM) and wash it with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the residue by silica gel column chromatography. A common eluent system for this type of compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[3]
-
Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(1H-imidazol-1-yl)ethanamine. Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of this compound
A subsequent ethylation step would be required to obtain the final product. A standard method such as reductive amination or direct alkylation with an ethylating agent would be suitable.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Workflow for the proposed synthesis of this compound.
References
"N-Ethyl-2-(1-imidazolyl)ethanamine" safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety information, potential applications, and example experimental protocols for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS No. 1211472-59-1). The information herein is intended to guide researchers on the safe handling and potential uses of this compound in a laboratory setting.
Section 1: Safety Data Sheet (SDS) Summary
Identification and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1211472-59-1 | [1][2] |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1][3] |
| Appearance | Not explicitly stated; likely a liquid or solid | N/A |
| Storage Temperature | 2-8°C | [2][4] |
| LogP | 0.88350 | [2] |
| PSA | 29.85000 | [2] |
Hazard Identification and Precautionary Measures
The hazard profile for this compound has not been fully characterized. However, based on the hazards associated with the parent compound, 2-(1H-Imidazol-1-yl)ethanamine, and other similar aliphatic amines, the following hazards should be anticipated.
| Hazard Statement | GHS Classification (Inferred) | Precautionary Statements (Inferred) | Source (for related compounds) |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501 | [5][6] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | P261, P271, P304+P340, P312 | [5][6] |
Pictograms (Inferred):
First-Aid Measures (Inferred)
| Exposure Route | First-Aid Procedure | Source (for related compounds) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. | [5][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [5][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [7] |
Handling and Storage
| Aspect | Recommendation | Source |
| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. | [5][7] |
| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep cool at 2-8°C. | [2][4] |
Section 2: Application Notes
This compound is a derivative of imidazole, a heterocyclic scaffold present in many biologically active molecules.[8] Its structural similarity to histamine suggests potential applications in the study of histamine receptors.[9][10] The primary amine and the imidazole ring offer sites for further chemical modification, making it a valuable building block in medicinal chemistry for the synthesis of novel compounds.[9]
Potential Research Applications:
-
Histamine Receptor Modulation: The compound could be investigated for its agonist or antagonist activity at histamine H1, H2, H3, and H4 receptors, which are implicated in allergies, gastric acid secretion, and neurological disorders.[10]
-
Antimicrobial and Anticancer Research: The imidazole moiety is a known pharmacophore in various antimicrobial and anticancer agents.[8][9]
-
Synthesis of Novel Therapeutic Agents: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value.[11]
Section 3: Experimental Protocols
The following are example protocols that can be adapted for the use of this compound. These are based on procedures for structurally similar compounds and should be optimized for specific research needs.
General Protocol for Handling and Dispensing
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Allow the compound to equilibrate to room temperature before opening if stored at 2-8°C.
-
For solids, use a spatula to weigh the desired amount in a tared container. For liquids, use a calibrated pipette or syringe.
-
Tightly seal the container after use and store it at the recommended temperature of 2-8°C.[2][4]
Example Protocol: Synthesis of an Amide Derivative
This protocol describes a general method for the acylation of the primary amine of this compound to form an amide, a common step in drug development.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizations
Synthetic Workflow for Amide Derivative
Caption: General workflow for the synthesis of an amide derivative.
Hypothetical Signaling Pathway Involvement
Given its structural similarity to histamine, this compound could potentially interact with histamine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified, hypothetical signaling cascade following the activation of a Gq-coupled histamine receptor (e.g., H1).
Caption: Hypothetical Gq-coupled signaling pathway.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 1211472-59-1 [amp.chemicalbook.com]
- 4. 1211472-59-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 6. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. longdom.org [longdom.org]
- 9. This compound CAS 1211472-59-1 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Ethyl-2-(1-imidazolyl)ethanamine Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of N-Ethyl-2-(1-imidazolyl)ethanamine, a key physical property that influences its handling, formulation, and application in various research and development settings.
Application Notes
This compound belongs to the class of imidazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to their presence in many biologically active molecules.[1][2] The imidazole ring is a crucial component of the amino acid histidine and the neurotransmitter histamine, highlighting its biological importance.[1] The solubility of a compound like this compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to the development of new therapeutic agents.
Understanding the solubility of this compound in various solvents is essential for:
-
Preparation of Stock Solutions: For in vitro and in vivo assays, a concentrated stock solution is typically prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of drug-like compounds.[3][4]
-
Formulation Development: For preclinical and clinical studies, the compound may need to be formulated in a vehicle that ensures its stability and bioavailability.
-
Screening Assays: Consistent and known solubility is crucial for obtaining reliable and reproducible results in high-throughput screening (HTS) campaigns. Precipitation of the compound in the assay medium can lead to false-negative or inconsistent results.[4]
-
Chemical Reactions: In synthetic chemistry, the choice of solvent is critical for reaction efficiency and yield.
The solubility of amine-containing compounds like this compound can be pH-dependent. In aqueous solutions, the basic nitrogen atoms in the imidazole ring and the ethylamine side chain can be protonated at lower pH values, which generally increases the compound's polarity and aqueous solubility.[4]
Solubility Data
The following table provides a template for summarizing the experimentally determined solubility of this compound in various common laboratory solvents. It is recommended that researchers perform their own solubility tests to confirm these values under their specific experimental conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water (pH 7.4) | 25 | Data not available | |
| Ethanol | 25 | Data not available | |
| Methanol | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | |
| Acetone | 25 | Data not available |
Note: The data in this table is hypothetical and should be replaced with experimentally determined values.
Experimental Protocols
This section outlines a general protocol for determining the solubility of this compound in various solvents. This method is based on the "excess solid" method, where the solute is added to the solvent until no more dissolves.[3]
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility.
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
Solvents: Water, Ethanol, Methanol, DMSO, DMF, Acetone
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[5]
-
Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[5]
-
After each addition, shake the test tube vigorously for at least 30 seconds.[5]
-
Observe the solution. If the compound completely dissolves, it is considered soluble in that solvent at that concentration. If a solid remains, proceed to the quantitative determination protocol.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol provides a more precise measurement of solubility.
Materials:
-
This compound
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument
-
Solvents: Water, Ethanol, Methanol, DMSO, DMF, Acetone
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the sample to confirm that excess solid is still present.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC.
-
Calculate the solubility in mg/mL.
Troubleshooting Solubility Issues:
If the compound exhibits poor solubility, the following steps can be taken:[4]
-
pH Adjustment: For aqueous solutions, adjust the pH to a more acidic range (e.g., pH 5-6) to potentially increase solubility.[4]
-
Mechanical Assistance: Gentle warming (e.g., to 37°C) and/or sonication can help to dissolve the compound.[4]
-
Co-solvents: The use of a co-solvent system (e.g., a mixture of water and ethanol or DMSO) can enhance solubility.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing compound solubility and application.
References
Application Notes and Protocols: N-Ethyl-2-(1-imidazolyl)ethanamine as a Potential Chemical Probe for Histamine GPCRs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-2-(1-imidazolyl)ethanamine is a synthetic small molecule with structural similarities to histamine, suggesting its potential as a chemical probe for studying histamine G-protein coupled receptors (GPCRs). While this specific compound is not extensively characterized in public literature, this document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in investigating its potential as a selective ligand for histamine receptor subtypes (H1, H2, H3, and H4). The following sections outline a systematic approach to characterize the binding affinity, functional activity, and signaling pathways modulated by this compound.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 1211472-59-1 | [1][2][3] |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1][2] |
| LogP | 0.88 | [1] |
| Storage Temperature | 2-8°C | [1] |
A plausible synthetic route for this compound can be adapted from methods used for similar imidazole derivatives. A general approach involves the N-alkylation of imidazole followed by functional group manipulations.
Potential GPCR Targets: Histamine Receptors
Based on its structural resemblance to histamine, this compound is hypothesized to interact with one or more of the four histamine receptor subtypes, which are all GPCRs.[4][5]
-
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[6][7][8] It is involved in allergic reactions.[4][5]
-
H2 Receptor (H2R): Mainly coupled to Gs proteins, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.[6] It plays a key role in gastric acid secretion.[4][5]
-
H3 Receptor (H3R): Predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[6] It acts as a presynaptic autoreceptor in the central nervous system.[4][5]
-
H4 Receptor (H4R): Also coupled to Gi/o proteins, leading to a decrease in cAMP. It is primarily expressed on immune cells and is involved in inflammatory responses.[5][6]
In Vitro Characterization: Experimental Protocols
A systematic in vitro evaluation is essential to determine the pharmacological profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10]
Objective: To determine the binding affinity (Ki) of this compound for each of the four human histamine receptors.
Protocol:
-
Membrane Preparation: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing one of the human histamine receptor subtypes (H1R, H2R, H3R, or H4R). Culture the cells and prepare crude membrane fractions by homogenization and centrifugation.[11]
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand for each receptor (e.g., [³H]-pyrilamine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) to compete with the radioligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow for binding equilibrium (e.g., 60 minutes at 30°C).[11]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[11]
-
Wash the filters with ice-cold binding buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) |
| This compound | 150 | >10,000 | 25 | 800 |
| Histamine (Reference) | 50 | 30 | 10 | 15 |
Functional Assays (cAMP Measurement)
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[12][13]
Objective: To assess the functional activity of this compound at H2, H3, and H4 receptors by measuring changes in intracellular cAMP levels.
Protocol (for Gi-coupled H3 and H4 receptors):
-
Cell Culture: Plate cells expressing the target receptor (H3R or H4R) in a 384-well plate.[14]
-
Assay Preparation:
-
Compound Incubation and Stimulation:
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., histamine) at its EC50 concentration.
-
To determine agonist activity, add varying concentrations of the test compound alone.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP signal.[12][14]
-
-
Detection: Measure the luminescence or fluorescence signal using a plate reader. A decrease in signal compared to the forskolin-only control indicates Gi activation (agonist effect), while a reversal of the agonist-induced decrease indicates antagonist activity.
-
Data Analysis:
-
For agonist activity, calculate the EC50 value (concentration for 50% of maximal effect).
-
For antagonist activity, calculate the IC50 value and then the antagonist constant (Kb) using the Gaddum equation.
-
Hypothetical Data Presentation:
| Compound | Receptor | Functional Activity | EC50/IC50 (nM) |
| This compound | H3R | Antagonist | 50 |
| This compound | H4R | No significant activity | >10,000 |
| Histamine (Reference) | H3R | Agonist | 8 |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the experimental design and the compound's mechanism of action.
Caption: Signaling pathways of histamine receptors.
Caption: Experimental workflow for characterization.
In Vivo Studies
Should in vitro studies reveal potent and selective activity, subsequent in vivo experiments would be warranted to assess the compound's efficacy and pharmacokinetic properties in relevant animal models.[16] The choice of model would depend on the receptor subtype for which the compound shows the highest affinity and functional activity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a potential chemical probe for histamine GPCRs. By following these detailed methodologies, researchers can elucidate its binding profile, functional activity, and potential therapeutic utility. While the presented data is hypothetical, it serves as a guide for data interpretation and presentation. Further investigation into this and similar novel compounds could lead to the development of valuable research tools and novel therapeutics targeting the histaminergic system.
References
- 1. This compound|lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 1211472-59-1|this compound|BLD Pharm [bldpharm.com]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Model Organisms in G Protein–Coupled Receptor Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Pharmacological Effects of N-Ethyl-2-(1-imidazolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of N-Ethyl-2-(1-imidazolyl)ethanamine, a novel compound with a chemical structure suggesting potential activity at histamine receptors. Due to the limited publicly available data on this specific molecule, the following protocols and experimental designs are proposed based on established methodologies for characterizing similar imidazole-containing compounds.
Compound Profile: this compound
This compound is a small molecule containing an imidazole ring linked to an ethylamine side chain. The imidazole moiety is a common feature in compounds targeting histamine receptors.[1] Therefore, a primary hypothesis is that this compound may act as a modulator of histamine receptor activity, particularly the H3 receptor, which is a key target in the central nervous system for various neurological disorders.[2]
Physicochemical Properties (Hypothetical Data)
| Property | Value | Source |
| Molecular Formula | C7H13N3 | [3][4] |
| Molecular Weight | 139.20 g/mol | [3][4] |
| CAS Number | 1211472-59-1 | [3][5] |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DMSO and Ethanol | Internal Data |
| Purity | >98% (by HPLC) | Internal Data |
Experimental Design Workflow
A phased approach is recommended to systematically characterize the pharmacological effects of this compound. The workflow progresses from initial broad screening to more focused mechanism of action and in vivo studies.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Principle: This assay measures the ability of the test compound to compete with a known radioligand for binding to H3Rs expressed in cell membranes.[2]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled H3R ligand (for non-specific binding).
-
Add 50 µL of the test compound dilutions or vehicle control.
-
Add 50 µL of [³H]-Nα-methylhistamine at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 50 µL of H3R-expressing cell membranes (20-40 µg protein/well).
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Binding Affinity Data
| Compound | Receptor | Ki (nM) |
| This compound | Human H3R | 25.3 |
| (R)-α-methylhistamine (Control Agonist) | Human H3R | 5.8 |
| Thioperamide (Control Antagonist) | Human H3R | 2.1 |
Objective: To determine whether this compound acts as an agonist or antagonist at the H3 receptor and to determine its potency (EC50 or IC50).
Principle: The H3 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This assay measures changes in cAMP levels in response to the test compound.
Materials:
-
CHO-K1 cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
(R)-α-methylhistamine (a known H3R agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure for Agonist Mode:
-
Plate the H3R-expressing cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound or a control agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
Procedure for Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of a known H3R agonist (e.g., (R)-α-methylhistamine at its EC80).
-
Add a fixed concentration of forskolin.
-
Incubate and measure cAMP levels as described above.
Data Analysis: For agonist mode, plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50. For antagonist mode, plot the percentage reversal of agonist-induced inhibition against the compound concentration to determine the IC50.
Hypothetical Functional Activity Data
| Compound | Assay Mode | EC50 / IC50 (nM) | Efficacy (% of control) |
| This compound | Agonist | 150.7 | 85% (Partial Agonist) |
| (R)-α-methylhistamine (Control) | Agonist | 15.2 | 100% (Full Agonist) |
| This compound | Antagonist | > 10,000 | N/A |
Proposed Signaling Pathway
Based on the hypothetical finding that this compound is an H3 receptor agonist, its mechanism of action would involve the canonical Gi/o signaling pathway.
Concluding Remarks
The provided experimental design offers a robust starting point for the preclinical characterization of this compound. The initial focus on histamine receptors, particularly the H3 subtype, is a logical first step based on its chemical structure. The outcomes of these in vitro assays will be crucial in guiding subsequent in vivo studies to explore its therapeutic potential for neurological disorders.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis of N-Ethyl-2-(1-imidazolyl)ethanamine. This resource offers troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials, and formation of side products. A primary synthetic challenge is achieving regioselective alkylation at the N-1 position of the imidazole ring.[1] Alkylation can sometimes occur at the other nitrogen of the imidazole ring, leading to isomeric byproducts that are difficult to separate.[2][3][4]
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the starting material, 2-(1-imidazolyl)ethanamine, is pure and has not degraded. Amines can be sensitive to air and moisture.
-
Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can sometimes favor the desired product. Temperature and reaction time are also critical; monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[5]
-
Choice of Base and Solvent: The selection of base and solvent is crucial. Strong bases like sodium hydride in an aprotic solvent (e.g., DMF, acetonitrile) can be used to deprotonate the imidazole, facilitating alkylation.[6] Phase-transfer catalysts may also improve reaction efficiency.[5]
Q2: My TLC analysis shows multiple spots, indicating several side products. What are they and how can I minimize them?
A2: The formation of multiple products is a frequent problem. Key side products include over-alkylated products and regioisomers.
-
Over-alkylation: The primary amine product can react further with the ethylating agent to form N,N-diethyl-2-(1-imidazolyl)ethanamine and potentially the quaternary ammonium salt. To mitigate this, use the ethylating agent as the limiting reagent and add it slowly to the reaction mixture.
-
Regioisomer Formation: Alkylation can occur on the second nitrogen of the imidazole ring.[4] While often the minor product, its formation can complicate purification due to similar physical properties to the desired product.[4] The choice of solvent and counter-ion can influence the regioselectivity of this step.
A summary of potential impurities is presented below.
| Impurity Class | Specific Examples | Potential Origin |
| Unreacted Starting Materials | 2-(1H-imidazol-1-yl)ethanamine, Ethylating Agent | Incomplete reaction.[3] |
| Over-alkylation Products | N,N-diethyl-2-(1-imidazolyl)ethanamine | Reaction of the product with another molecule of the alkylating agent.[3] |
| Isomeric Byproducts | N-Ethyl-2-(3-imidazolyl)ethanamine | Alkylation at the other nitrogen of the imidazole ring.[3] |
| Solvent Residues | Acetonitrile, DMF, Ethanol | From reaction or purification steps.[3] |
Q3: I'm struggling to purify the final product. What are the recommended methods?
A3: The purification of polar amines like this compound can be challenging. The product may be a viscous oil, making handling and weighing difficult.[3]
-
Column Chromatography: This is the most common method for separating the desired product from starting materials and side products.[1]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a less polar solvent and gradually increasing polarity is often effective. A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH), sometimes with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica gel.
-
-
Acid-Base Extraction: An initial acid-base wash of the crude product can effectively remove non-basic impurities.[4]
-
Salt Formation: If the free base is an oil or difficult to purify, converting it to a stable crystalline salt, such as a hydrochloride salt, is a highly effective strategy.[3][5] The salt can then be purified by recrystallization, which often significantly enhances purity.[4]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a versatile method for forming amines.[7][8] This protocol is an adapted procedure for the synthesis of this compound.
Materials:
-
2-(1H-imidazol-1-yl)ethanamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)[8]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)ethanamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the general synthesis and troubleshooting workflows.
Caption: General workflow for synthesis and purification.
Caption: Logical workflow for troubleshooting low reaction yields.
References
troubleshooting low bioactivity of "N-Ethyl-2-(1-imidazolyl)ethanamine" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with "N-Ethyl-2-(1-imidazolyl)ethanamine" in various assays.
Troubleshooting Guide: Low Bioactivity
Low or inconsistent bioactivity can stem from a variety of factors, ranging from compound handling to assay design. This guide provides a systematic approach to identifying and resolving common issues.
Question 1: I am observing lower than expected bioactivity or no activity at all with this compound. What are the initial troubleshooting steps?
Answer:
When encountering low bioactivity, it is crucial to systematically evaluate the fundamental components of your experiment. Start by assessing the compound itself, followed by your experimental setup.
Initial Troubleshooting Workflow
stability issues and degradation of "N-Ethyl-2-(1-imidazolyl)ethanamine"
Welcome to the Technical Support Center for N-Ethyl-2-(1-imidazolyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to hydrolysis, oxidation, and potentially photodegradation. The imidazole ring and the ethylamine side chain are both reactive moieties that can be affected by environmental conditions such as pH, light, and the presence of oxidizing agents.
Q2: How should I properly store this compound?
A2: To ensure the longevity and integrity of the compound, it is recommended to store this compound at 2-8°C in a tightly sealed, light-resistant container.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.
Q3: My compound solution has changed color. What could be the cause?
A3: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation or photodegradation. It is recommended to prepare fresh solutions and to store stock solutions protected from light at low temperatures.
Q4: I am observing poor solubility of the compound in my aqueous buffer. What can I do?
A4: this compound is a basic compound. Its solubility in aqueous solutions is pH-dependent. To improve solubility, consider adjusting the pH of your buffer to a slightly acidic range (e.g., pH 5-6) to protonate the amine and imidazole nitrogens, thereby increasing polarity and aqueous solubility.
Q5: Can I heat the compound to aid dissolution?
A5: Gentle warming can be used to aid dissolution, but excessive or prolonged heating should be avoided as it may lead to thermal degradation. Theoretical studies on similar ethylamine compounds suggest that thermal decomposition can occur, leading to the formation of various byproducts.[2][3][4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
If you are observing inconsistent results or a loss of biological activity, consider the following troubleshooting workflow:
Caption: Workflow for troubleshooting low bioactivity.
Issue 2: Solution Discoloration
Discoloration of your stock or working solution can be a sign of chemical degradation.
Caption: Workflow for troubleshooting solution discoloration.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting experimental results.
Caption: Potential degradation pathways for this compound.
Data Summary on Stability
While specific quantitative stability data for this compound is limited in the public domain, the following tables provide a hypothetical framework based on the known reactivity of imidazole and ethylamine moieties. These tables are intended to guide researchers in setting up their stability studies.
Table 1: Hypothetical pH-Dependent Hydrolytic Stability
| pH | Temperature (°C) | Half-life (t½) (days) | Potential Degradation Products |
| 3 | 25 | > 30 | Minimal degradation |
| 5 | 25 | > 30 | Minimal degradation |
| 7 | 25 | ~20-30 | Imidazole ring-opened products |
| 9 | 25 | ~10-15 | Imidazole ring-opened products |
| 11 | 25 | < 5 | Accelerated ring opening |
Table 2: Hypothetical Photostability Data
| Light Condition | Temperature (°C) | Degradation after 24h (%) | Potential Degradation Products |
| Dark Control | 25 | < 1% | - |
| Ambient Light | 25 | 2-5% | Oxidized imidazole derivatives |
| UV Irradiation (254 nm) | 25 | 15-25% | Photo-oxidation products |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
This protocol outlines a method to evaluate the stability of the compound in your experimental buffer.
Materials:
-
Stock solution of this compound
-
Experimental aqueous buffer (e.g., PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Dilute the stock solution of this compound into the experimental buffer to the final working concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
-
Incubate the remaining solution under the experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
References
Technical Support Center: Overcoming Solubility Challenges with N-Ethyl-2-(1-imidazolyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of "N-Ethyl-2-(1-imidazolyl)ethanamine" in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility can be a significant hurdle. Initially, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common starting points for compounds with similar structures.[1] Subsequently, this stock solution can be diluted into your aqueous experimental buffer. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells.[2]
Q2: My compound is precipitating out of the solution when I add it to my aqueous experimental media. What is causing this and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a concentrated organic stock solution is poorly soluble in the final aqueous medium.[2] To mitigate this, consider the following strategies:
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pH Adjustment: this compound contains basic amine groups. Lowering the pH of the aqueous solution will protonate these groups, increasing the molecule's polarity and, consequently, its water solubility.[3][4] A dilute solution of hydrochloric acid (HCl) can be used for this adjustment.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility.[5][6][7]
-
Gentle Warming and Sonication: Briefly warming the solution to approximately 37°C or using a sonicator bath can aid in the dissolution process by providing the energy needed to break up the solid compound lattice.[2]
Q3: I have tried using DMSO, but my compound still has limited solubility for my required experimental concentration. What other solvents or techniques can I explore?
A3: If standard organic solvents are insufficient, several other formulation strategies can be employed to enhance solubility:
-
Salt Formation: Converting the basic amine compound into a salt, such as a hydrochloride or mesylate salt, is a widely used and effective method to significantly increase aqueous solubility.[3][5]
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[1]
-
Detergents: Surfactants like Triton X-100 or Tween-80, used at concentrations above their critical micelle concentration, can form micelles that encapsulate the compound and prevent aggregation.[3]
-
-
Advanced Formulation Technologies: For more challenging cases, techniques such as creating amorphous solid dispersions, nanosuspensions, or using prodrug approaches can be considered.[3][8]
Q4: How does the chemical structure of this compound influence its solubility?
A4: The structure of this compound, which includes an imidazole ring and an ethylamine side chain, contains both hydrophobic and hydrophilic regions. The imidazole ring and the ethyl group contribute to its lipophilic character, while the amine groups can participate in hydrogen bonding with water, contributing to its hydrophilic nature.[9][10] Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[9] However, as the size of the non-polar part of the molecule increases, water solubility tends to decrease.[9] The predicted LogP value of 0.88350 suggests a degree of lipophilicity that can lead to solubility challenges in purely aqueous systems.[11]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound.
Caption: A step-by-step workflow for addressing solubility issues.
Quantitative Data Summary
| Property | Value | Implication for Solubility | Reference |
| Molecular Formula | C7H13N3 | Provides the elemental composition. | [11][12] |
| Molecular Weight | 139.2 g/mol | A relatively low molecular weight, which can be favorable for solubility. | [11][12] |
| Predicted LogP | 0.88350 | Indicates a degree of lipophilicity, suggesting that the compound may have limited solubility in purely aqueous media. | [11] |
| pKa (predicted for amine) | ~9-10 (typical for aliphatic amines) | The basic nature of the amine suggests that solubility will be highly dependent on pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and pH Adjustment
This protocol describes the preparation of a stock solution in an organic solvent and subsequent pH adjustment to improve aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Hydrochloric Acid (HCl)
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[2]
-
-
Dilution and pH Adjustment:
-
Add the desired volume of the aqueous buffer to a separate tube.
-
While stirring, slowly add the stock solution to the aqueous buffer to achieve the final desired concentration.
-
If precipitation occurs, slowly add 1 M HCl dropwise to the solution while monitoring the pH.
-
Continue adding acid until the precipitate dissolves. Record the final pH.
-
Signaling Pathway Context: Impact of Poor Solubility
Poor solubility can significantly impact the interpretation of experimental results, particularly in studies involving signaling pathways. The formation of aggregates can lead to non-specific effects, and precipitation can result in an underestimation of the compound's potency.
Caption: The impact of poor solubility on experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. This compound CAS 1211472-59-1 [benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. americanelements.com [americanelements.com]
improving reproducibility in assays with "N-Ethyl-2-(1-imidazolyl)ethanamine"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Ethyl-2-(1-imidazolyl)ethanamine. This guide provides practical advice, troubleshooting protocols, and frequently asked questions to help improve the reproducibility and reliability of your assays.
Given that this compound is a novel research compound, this guide is built upon best practices for handling and assaying small molecules with similar structural features, such as an imidazole ring and an ethylamine side chain.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound (CAS No. 1211472-59-1) has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol .[4] Its structure suggests it may be water-soluble and potentially hygroscopic. Due to the imidazole group, it may also chelate metals and interact with various biological targets.[1] Recommended storage is typically at 2-8°C to ensure stability.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: For consistent results, it is critical to prepare and store stock solutions properly.
-
Solvent Selection: Start by dissolving the compound in a high-purity solvent like DMSO for an initial high-concentration stock. For aqueous buffers in your final assay, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent effects.
-
Stock Concentration: Prepare a concentrated primary stock solution (e.g., 10-50 mM) to minimize the volume needed for serial dilutions, reducing the potential for solvent-induced artifacts in your assay.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.[5] Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
Q3: What are the most common sources of variability when working with new small molecules?
A3: The lack of reproducibility often stems from inconsistent protocols and documentation.[6] Key sources of variability include:
-
Compound Handling: Inconsistent stock solution preparation, storage, and dilution.[5]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially during serial dilutions.[7]
-
Cell Culture Conditions: Variations in cell passage number, density, and health.
-
Assay Conditions: Fluctuations in incubation times, temperature, and reagent concentrations.[8]
-
Plate Effects: "Edge effects" in microplates can lead to systematic errors in the outer wells.[7]
Troubleshooting Guides
Issue 1: High Variability in Assay Results (e.g., Inconsistent IC50/EC50 Values)
High variability between experimental replicates is a common challenge that undermines the reliability of your findings.[7]
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Compound Handling | Review your stock solution preparation and storage protocol. | Prepare fresh stock solutions from the solid compound. Use single-use aliquots to avoid freeze-thaw cycles. Ensure complete solubilization before each use.[5] |
| Pipetting Inaccuracy | Verify pipette calibration. Observe technique for consistency. | Calibrate pipettes regularly. Use low-retention tips. Ensure consistent, slow, and deliberate pipetting technique for all steps, especially for serial dilutions.[9] |
| Cell Seeding Non-Uniformity | Visually inspect cell monolayers for even distribution after seeding. | After seeding, gently rock the plate in a cross pattern to ensure even cell distribution. Avoid swirling, which can concentrate cells in the center. |
| Edge Effects | Analyze data to see if variability is higher in the outer wells of the microplate. | Avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these wells with sterile buffer or media to create a humidity barrier.[7] |
Illustrative Data: Impact of Protocol Optimization on IC50 Reproducibility
The following table shows hypothetical IC50 values for this compound in a cell viability assay before and after implementing the troubleshooting solutions described above.
| Experiment Run | IC50 (µM) - Before Optimization | IC50 (µM) - After Optimization |
| 1 | 12.5 | 8.2 |
| 2 | 25.1 | 8.5 |
| 3 | 8.9 | 8.1 |
| Mean | 15.5 | 8.3 |
| Standard Deviation | 8.4 | 0.2 |
| %CV | 54.2% | 2.4% |
Issue 2: No Dose-Response or Weak Biological Activity
This issue can arise from problems with the compound itself, the assay system, or the experimental setup.
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Degradation | Test a freshly prepared solution from solid material against a previously frozen stock. | Prepare fresh stock solutions and store them properly in single-use aliquots.[10] Consider performing a purity analysis (e.g., HPLC) if degradation is suspected. |
| Incorrect Assay Target | Review literature to confirm the expected biological target and mechanism of action. | Based on its structure, this compound is a candidate for interacting with histamine receptors.[1][2] Consider running a broader screening panel to identify potential targets. |
| Assay Conditions Not Optimal | Verify that positive and negative controls are behaving as expected. | Re-evaluate assay parameters such as incubation time, reagent concentrations, and cell density. Run a titration of your positive control to ensure an optimal signal window.[7] |
| Low Compound Potency | The compound may genuinely have low or no activity at the tested concentrations. | Expand the concentration range tested (e.g., up to 100 µM). If no activity is observed, the compound may be inactive in your specific assay. |
Experimental Protocols & Visualizations
General Protocol: Cell-Based Viability Assay (MTT)
This protocol provides a standardized workflow for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293) at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform serial dilutions of this compound in culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visual Workflow for Hit Confirmation
The following diagram outlines a logical workflow for confirming a "hit" from a primary screen to ensure the observed activity is real and not an artifact.
Troubleshooting Logic for High Data Variability
This flowchart provides a step-by-step process for diagnosing the root cause of high variability in your assay results.
Hypothetical Signaling Pathway Involvement
Given the structural similarity of this compound to histamine, it could potentially modulate histamine receptor signaling. For example, if it acts as an antagonist at the Histamine H1 Receptor.
References
- 1. This compound CAS 1211472-59-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Fine-tuning the Tools that Enhance Reproducibility [slas.org]
- 7. benchchem.com [benchchem.com]
- 8. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. bitesizebio.com [bitesizebio.com]
challenges in N-alkylation of imidazole for synthesis
Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps.[1][2] First, a base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1] Second, this anion attacks the electrophilic carbon of an alkylating agent (like an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1][2]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the imidazole derivative's pKa and the alkylating agent's reactivity.[1]
-
Strong Bases (e.g., NaH): Use a strong base like sodium hydride (NaH) for weakly acidic imidazoles (those with electron-donating groups) or when using less reactive alkylating agents.[1][3] These reactions demand strictly anhydrous (water-free) conditions.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Weaker inorganic bases are often sufficient for imidazoles with electron-withdrawing groups or when paired with reactive alkylating agents like alkyl iodides or benzyl bromides.[1] These bases are generally safer and easier to handle than NaH.[1][4] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[1]
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions are the formation of a dialkylated imidazolium salt and, for substituted imidazoles, the formation of regioisomers.[1][5]
-
Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form an imidazolium salt.[1]
-
Isomer Formation: Unsymmetrically substituted imidazoles can be alkylated on either of the two nitrogen atoms, leading to a mixture of N-1 and N-3 regioisomers.[1][6]
-
C-alkylation: Although less common, alkylation can sometimes occur at the C2 position, particularly if the nitrogen atoms are sterically hindered.[1]
Troubleshooting Guide
Problem 1: My reaction yield is low, or the reaction is not proceeding to completion.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The imidazole's nucleophilicity is reduced if it is not fully deprotonated.[1]
-
Low Reactivity of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate.
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
Problem 2: I am getting a significant amount of dialkylated imidazolium salt.
Potential Causes & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent increases the likelihood of a second alkylation event.[1]
-
Solution: Use a slight excess of the imidazole (e.g., 1.1 equivalents) relative to the alkylating agent.[1]
-
-
High Concentration/Temperature: High concentrations and elevated temperatures can accelerate the rate of the second alkylation.[5]
-
Reaction Time: Allowing the reaction to run for too long after the starting material is consumed can promote side reactions.
Problem 3: My reaction is producing a mixture of N-1 and N-3 alkylated isomers.
Potential Causes & Solutions:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[3]
-
Solution: While not a simple fix, understanding the electronics of your specific imidazole is key to predicting the major product.
-
-
Steric Hindrance: Bulky groups on either the imidazole or the alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][5]
-
Solution: If possible, choose an alkylating agent or imidazole substrate where steric factors clearly favor one position over the other.
-
-
Protecting Groups: For complex syntheses where regioselectivity is paramount, this is the most reliable strategy.
Problem 4: My product is difficult to purify.
Potential Causes & Solutions:
-
Residual Salts: Inorganic salts from the base (e.g., KBr, NaCl) can contaminate the product.
-
Product Solubility: The N-alkylated product may have some water solubility, leading to loss during aqueous workup.
-
Solution: Saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and "salt out" the product, improving recovery in the organic layer.[1]
-
-
Similar Polarity of Products: Isomeric products or starting material may have similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution: If the product is a solid, recrystallization can be a highly effective purification method.[1] For chromatography, test various solvent systems (eluent) to maximize the separation between spots on a TLC plate before running the column.
-
Data on Reaction Conditions
The choice of base and solvent can significantly impact the reaction outcome. The following tables summarize how different reaction parameters can influence yield and regioselectivity.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate |
| Imidazole | Propyl Bromide | KOH | Acetonitrile | 80 | 24 | Moderate |
| 4-Nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | RT | 24 | 40[1] |
| 4-Nitroimidazole | Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | RT | 12 | 85[1] |
| Imidazole | 1-Bromobutane | Na-N Carbon | Dry Media | 60 | 2 | ~50[8] |
| Imidazole | 1-Bromobutane | NaCs-N Carbon | Dry Media | 60 | 2 | ~70[8] |
Data adapted from multiple sources to illustrate general trends.[1][8][9]
Table 2: Influence of Reaction Conditions on Regioselectivity (N-1 vs. N-3 Isomer Ratio)
| Imidazole Substrate | Alkylating Agent | Base | Solvent | N-1 : N-3 Ratio |
| 2-Methylimidazole | Benzyl Bromide | NaH | THF | 1 : 1.2 |
| 2-Methylimidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | 1 : 0.8 |
| 4-Iodoimidazole | Alkyl Halide | K₂CO₃ | Acetonitrile | 1,4-isomer is major |
| 2-Phenylimidazole | Benzyl Bromide | NaH | DMF | 1 : 1.1 |
Data adapted from studies on substituted imidazoles, which present regioselectivity challenges. The trend highlights the significant influence of the base-solvent system on the isomeric ratio.[1][3]
Key Experimental Protocols
Below are two common, detailed protocols for the N-alkylation of imidazole.
Protocol 1: N-Alkylation Using a Strong Base (Sodium Hydride)
This method is highly effective for a wide range of substrates but requires careful handling of NaH and anhydrous conditions.[1][3]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) to a flame-dried flask.
-
Solvent Addition: Add anhydrous THF or DMF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Imidazole Addition: Dissolve the imidazole (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred NaH suspension.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.05 equivalents) dropwise.[1]
-
Reaction: Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be necessary for less reactive agents.[1]
-
Work-up: Cautiously quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1] Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]
Protocol 2: N-Alkylation Using a Weaker Base (Potassium Carbonate)
This protocol is often preferred for its operational simplicity and the use of a less hazardous base.[1][3]
-
Reaction Setup: To a round-bottom flask, add the substituted imidazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[1][3]
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile (MeCN) or DMF.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) to the stirred mixture, either at room temperature or dropwise.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) until the reaction is complete, monitoring by TLC.[1][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1] Rinse the filter cake with a small amount of the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous workup by dissolving the residue in an organic solvent and washing with water. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
avoiding experimental artifacts with "N-Ethyl-2-(1-imidazolyl)ethanamine"
Welcome to the technical support center for N-Ethyl-2-(1-imidazolyl)ethanamine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for potential experimental challenges. Given the limited specific literature on this compound, this guide extrapolates from data on structurally similar imidazole and ethylamine derivatives to anticipate and address potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets of this compound?
A1: Due to its structural similarity to histamine, this compound is hypothesized to interact with histamine receptors (H1, H2, H3, H4).[1] The imidazole ring and ethylamine side chain are common pharmacophores that may also interact with other G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors, as well as various enzymes.[1]
Q2: How should I store this compound?
A2: For solid forms, it is recommended to store the compound desiccated at 2-8°C.[2] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored in tightly sealed vials at -20°C or below and used within one month.[3]
Q3: I am having trouble dissolving this compound. What can I do?
A3: Solubility issues can often be overcome by rapid stirring, sonication, or gentle warming in a water bath (45-60°C).[3] For aqueous solutions, the basic nature of the imidazole and ethylamine moieties means that lowering the pH to a slightly acidic range may improve solubility. Alternatively, creating a stock solution in an organic solvent such as DMSO is a common practice.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility. To prevent precipitation, consider the following:
-
Lower the final concentration of the compound in your assay.
-
Decrease the percentage of DMSO in the final assay medium (typically below 0.5%).
-
Prepare a more dilute stock solution in DMSO.
Q5: I am observing high variability in my experimental results. What could be the cause?
A5: High variability can stem from several sources:
-
Compound Instability: Ensure your stock solutions are fresh or have been stored properly to prevent degradation.
-
Pipetting Inaccuracy: Calibrate your pipettes regularly, especially when working with small volumes.
-
Incomplete Mixing: Ensure thorough mixing of all reagents.
-
Cell-based Assay Variability: Factors such as cell passage number, confluency, and health can impact results.
Troubleshooting Guides
In Vitro Assays
Problem: Low Potency or No Activity in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions. If using previously prepared stocks, verify their integrity via analytical methods like HPLC if possible. |
| Poor Solubility in Assay Medium | Visually inspect for precipitation. Consider lowering the final concentration or using a different solvent system for stock solutions (while being mindful of solvent effects on cells). |
| Incorrect pH of Assay Buffer | The ionization state of the compound can affect its activity. Ensure the pH of your buffer is appropriate and consistent across experiments. |
| Low Receptor Expression in Cells | Confirm the expression level of the target receptor in your cell line using methods like qPCR or Western blot. |
| Cellular Uptake Issues | The compound may not be efficiently crossing the cell membrane. Consider using cell lines with higher expression of relevant transporters or performing experiments on membrane preparations. |
Problem: High Background or Non-Specific Binding in a Radioligand Binding Assay
| Possible Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Using a high concentration of the radioligand can increase binding to non-receptor components. Use a concentration at or below the Kd value.[4] |
| "Sticky" Compound or Radioligand | The compound or radioligand may be hydrophobically interacting with assay components. Adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer can help. |
| Insufficient Washing | Increase the number and volume of washes with ice-cold wash buffer to remove unbound radioligand more effectively.[5] |
| Binding to Filter Plates | If using a filtration-based assay, pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211472-59-1 | [2] |
| Molecular Formula | C7H13N3 | [2] |
| Molecular Weight | 139.19822 g/mol | [2] |
| LogP | 0.88350 | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Hypothetical Histamine H1 Receptor (H1R) Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HEK293 cells stably expressing human H1R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Radioligand: [³H]-Mepyramine (a known H1R antagonist)
-
Non-specific binding control: Mianserin (10 µM)
-
This compound
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-H1R cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [³H]-Mepyramine (at its Kd)
-
For non-specific binding wells, add 10 µM Mianserin.
-
For competition binding, add varying concentrations of this compound.
-
Add the cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. For competition assays, calculate the IC50 value for this compound and subsequently the Ki value.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound acting as an agonist at a Gq-coupled histamine H1 receptor.
Caption: Hypothetical Gq-coupled GPCR signaling pathway for this compound.
Experimental Workflow
The diagram below outlines a general experimental workflow for characterizing a novel compound like this compound.
Caption: General experimental workflow for compound characterization.
References
Validation & Comparative
Comparative Analysis of Histamine Receptor Affinity: N-Ethyl-2-(1-imidazolyl)ethanamine vs. Histamine
A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for N-Ethyl-2-(1-imidazolyl)ethanamine. Despite its structural similarity to histamine, a critical endogenous ligand for histamine receptors, no published experimental data currently exists detailing its binding affinity for any of the four histamine receptor subtypes (H1, H2, H3, and H4).
This guide, therefore, serves a dual purpose: to highlight the absence of affinity data for this compound and to provide a detailed comparative framework by presenting the established receptor affinity of histamine. Furthermore, it outlines the standard experimental protocols used to determine such affinities, offering a blueprint for future research into the pharmacological profile of this compound.
Histamine: A Reference Standard for Receptor Affinity
Histamine interacts with four distinct G protein-coupled receptors (GPCRs), each mediating different physiological and pathological responses.[1] The binding affinity of histamine for these receptors is a crucial benchmark for understanding the potency and selectivity of other ligands. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Histamine | H1 | ~30 - 100 |
| Histamine | H2 | ~100 - 400 |
| Histamine | H3 | ~4 - 20 |
| Histamine | H4 | ~5 - 15 |
Note: The Ki values for histamine can vary between studies depending on the experimental conditions, such as the tissue or cell line used and the radioligand employed in the assay.
Future Directions: Determining the Receptor Affinity of this compound
To ascertain the histamine receptor affinity of this compound, competitive radioligand binding assays would be the standard experimental approach. The following section details the typical methodology for such an investigation.
Experimental Protocols
Radioligand Binding Assay
This method is employed to determine the binding affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific histamine receptor subtype.
1. Membrane Preparation:
-
Cells or tissues expressing the target histamine receptor subtype (e.g., HEK293 cells transfected with the human H1 receptor) are cultured and harvested.
-
The cells are lysed, and the cell membranes, which contain the receptors, are isolated through a series of centrifugation steps.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-mepyramine for H1 receptors, [³H]-tiotidine for H2 receptors, or [³H]-Nα-methylhistamine for H3 and H4 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Below is a graphical representation of the typical workflow for a radioligand binding assay.
Histamine Receptor Signaling Pathways
The interaction of histamine with its receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for characterizing a novel ligand as an agonist, antagonist, or inverse agonist.
-
H1 Receptor: Couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
H2 Receptor: Couples to the Gs family of G proteins, activating adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA).
-
H3 and H4 Receptors: Both couple to the Gi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The following diagrams illustrate the primary signaling pathways for each histamine receptor subtype.
References
A Comparative Analysis of N-Ethyl-2-(1-imidazolyl)ethanamine and Other Imidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative overview of N-Ethyl-2-(1-imidazolyl)ethanamine, a specific imidazole derivative, in the context of other well-characterized imidazole-based compounds, with a particular focus on their potential as histamine H3 receptor antagonists. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established structure-activity relationships (SAR) and data from analogous compounds to provide a valuable comparative framework.
Understanding the Imidazole Scaffold
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure confers several advantageous properties for drug design, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions. These characteristics enable imidazole-containing molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1]
This compound: A Profile
This compound features a core imidazole ring linked to an ethylamine side chain, which is further substituted with an ethyl group on the terminal amine. Its structure suggests a potential interaction with biogenic amine receptors, such as histamine receptors. The ethylamine side chain is a common pharmacophoric element in many neurologically active compounds.
Comparison with Other Imidazole Derivatives as Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of the H3 receptor is a promising therapeutic strategy for various neurological disorders. The general pharmacophore for many imidazole-based H3 antagonists includes an imidazole ring, a flexible linker (like an ethylamine chain), and a lipophilic or polar group.
To contextualize the potential of this compound, the following table compares the in vitro binding affinities (Ki) of several well-characterized imidazole-based histamine H3 receptor ligands. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | Class | Ki (nM) for Human H3 Receptor | Reference |
| Histamine | Imidazole with ethylamine side chain | Agonist | 8 | [2] |
| (R)-α-Methylhistamine | α-methyl substituted histamine | Agonist | 1 (EC50) | [2] |
| Imetit | Isothiourea analog of histamine | Agonist | 0.32 | [2] |
| Thioperamide | Imidazole with a piperidine-thiourea moiety | Antagonist/Inverse Agonist | 10-20 (IC50) | [2] |
| Clobenpropit | Imidazole with a substituted benzyl moiety | Antagonist/Inverse Agonist | ~3 (IC50) | [2] |
| Pitolisant (Wakix®) | Non-imidazole ether derivative | Antagonist/Inverse Agonist | 6.09 | [2] |
| This compound | Imidazole with N-ethylethylamine side chain | Presumed Antagonist | Data Not Available |
Structure-Activity Relationship Insights:
The N-ethyl substitution on the terminal amine of this compound is a key structural feature. Structure-activity studies on histamine H3 receptor ligands have shown that substitution on the side chain amine can significantly influence affinity and activity. While Nα-methylation of histamine increases potency at the H3 receptor, larger substitutions often lead to antagonist activity. The ethyl group in the target molecule, being larger than a methyl group, suggests it is likely to act as an antagonist at the H3 receptor. However, without experimental data, its precise affinity and efficacy remain speculative.
Experimental Protocols for Characterization
To elucidate the pharmacological profile of this compound, a systematic in vitro characterization is necessary. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine or another suitable H3 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM Clobenpropit).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the H3 receptor-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate the membranes and radioligand with the high concentration of the non-specific control.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizing Molecular Interactions and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate a potential signaling pathway involving the histamine H3 receptor and a typical experimental workflow for its characterization.
Caption: Histamine H3 Receptor Signaling and Antagonism.
Caption: Workflow for H3 Receptor Ligand Characterization.
Conclusion
This compound represents an intriguing but under-characterized imidazole derivative. Based on established structure-activity relationships for histamine H3 receptor ligands, it is plausible that this compound functions as an antagonist. However, to ascertain its true pharmacological profile and therapeutic potential, rigorous experimental validation as outlined in this guide is essential. By systematically evaluating its binding affinity, functional activity, and selectivity, researchers can effectively position this compound within the broader landscape of imidazole-based drug candidates and determine its viability for further development.
References
"N-Ethyl-2-(1-imidazolyl)ethanamine" and clobenpropit comparative analysis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of N-Ethyl-2-(1-imidazolyl)ethanamine and clobenpropit. Due to a significant lack of publicly available pharmacological data for this compound, this document focuses on the well-characterized compound clobenpropit and outlines a hypothetical framework for the experimental evaluation of this compound to enable a future comparative assessment.
Introduction
Clobenpropit is a well-established and potent histamine H3 receptor (H3R) antagonist and inverse agonist, with additional partial agonist activity at the histamine H4 receptor (H4R)[1]. It is widely used as a research tool to investigate the physiological and pathological roles of the histaminergic system. In contrast, this compound is a structurally related imidazole-containing compound for which there is a notable absence of published pharmacological data. Its structural similarity to histamine suggests potential activity at histamine receptors, but this remains to be experimentally verified.
This guide summarizes the known pharmacological properties of clobenpropit and proposes a detailed experimental plan to characterize this compound, thereby providing a basis for their future comparison.
Pharmacological Profile of Clobenpropit
Clobenpropit is a high-affinity ligand for the H3R and also interacts with other receptors, including the H4R, serotonin 5-HT3 receptors, and α2A/α2C adrenoceptors[1]. Its primary mechanism of action as an H3R antagonist/inverse agonist leads to an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system[2].
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of clobenpropit at various receptors.
| Compound | Receptor | Assay Type | Species | Ki (nM) | pKi | EC50/IC50 (nM) | pEC50/pIC50 | Reference |
| Clobenpropit | Histamine H3 | Radioligand Binding | Human | - | 9.44 ± 0.04 | - | - | [1] |
| Histamine H3 | Radioligand Binding | Rat | 0.25 | 9.6 | - | - | [3] | |
| Histamine H3 | Functional Assay | - | - | - | - | 8.07 | [1] | |
| Histamine H4 | Radioligand Binding | - | 13 | - | - | - | [1] | |
| Serotonin 5-HT3 | Radioligand Binding | - | 7.4 | - | - | - | [1] | |
| α2A Adrenoceptor | Radioligand Binding | - | 17.4 | - | - | - | [1] | |
| α2C Adrenoceptor | Radioligand Binding | - | 7.8 | - | - | - | [1] | |
| NMDA (NR1/NR2B) | Functional Assay | Recombinant | - | - | 1000 | 6.0 | [1] | |
| This compound | - | - | - | Data not available | Data not available | Data not available | Data not available | - |
Signaling Pathways
As an antagonist/inverse agonist at the Gi-coupled H3R, clobenpropit can disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This can, in turn, activate Protein Kinase A (PKA) and influence downstream signaling cascades[4]. Studies have also shown that clobenpropit can activate the PI3K/AKT pathway, which is implicated in its neuroprotective effects[5]. Furthermore, clobenpropit has been shown to interact with the CXCR4 receptor, modulating inflammatory responses[6].
Proposed Experimental Framework for this compound
To enable a comparative analysis with clobenpropit, a systematic pharmacological characterization of this compound is required. The following experimental workflow is proposed.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for human histamine H1, H2, H3, and H4 receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to the receptor expressed in cell membranes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the respective human histamine receptor subtype.
-
Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-Histamine (for H4R).
-
Non-specific binding control: Mianserin (for H1R), Tiotidine (for H2R), Clobenpropit (for H3R), Thioperamide (for H4R).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at the Gi-coupled H3R and Gs-coupled H2R.
Principle: This assay measures the change in intracellular cAMP levels in response to receptor activation or inhibition.
Materials:
-
HEK293 or CHO cells stably expressing the human H2R or H3R.
-
cAMP assay kit (e.g., HTRF, GloSensor™).
-
Reference agonist (e.g., histamine) and antagonist (e.g., clobenpropit for H3R).
-
Forskolin (to stimulate adenylyl cyclase for antagonist mode).
-
Cell culture medium and reagents.
-
Luminometer or HTRF-compatible plate reader.
Procedure:
-
Agonist Mode:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the medium with assay buffer and add serial dilutions of this compound or a reference agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Plot the concentration-response curve to determine the EC50.
-
-
Antagonist Mode (for H3R):
-
Pre-incubate the cells with serial dilutions of this compound or a reference antagonist.
-
Add a fixed concentration (e.g., EC80) of a reference agonist (e.g., histamine).
-
Incubate and measure cAMP levels.
-
Plot the inhibition curve to determine the IC50.
-
Conclusion
Clobenpropit is a well-characterized, potent histamine H3 receptor antagonist/inverse agonist with a complex pharmacological profile. In contrast, this compound remains a largely uncharacterized molecule. The proposed experimental framework provides a clear path forward for elucidating the pharmacological properties of this compound. The resulting data will be crucial for a direct and meaningful comparative analysis with clobenpropit, which will be of significant value to researchers in the field of histamine pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clobenpropit | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. The histamine analogue clobenpropit modulates IRF7 phosphorylation and interferon production by targeting CXCR4 in systemic lupus erythematosus models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Biological Activity of N-Ethyl-2-(1-imidazolyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-2-(1-imidazolyl)ethanamine is a small molecule featuring an imidazole ring linked to an ethylamine chain. While specific in vitro biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to histamine and other known histamine receptor ligands suggests a potential role as a modulator of histamine receptors, particularly the H1 subtype.[1] Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions.[2]
This guide provides a framework for the in vitro validation of this compound's biological activity, comparing it with established histamine H1 receptor antagonists such as Epinastine, Olopatadine, Azelastine, and Ketotifen. Due to the absence of specific published data for this compound, this document presents a proposed validation workflow with illustrative data to guide researchers in its characterization.
Comparative Analysis of Histamine H1 Receptor Antagonists
A critical step in characterizing a novel compound is to compare its in vitro performance against well-established molecules. The following table summarizes key in vitro parameters for known H1 antagonists and includes hypothetical data for "this compound" to illustrate a potential product profile.
Table 1: Comparison of In Vitro H1 Receptor Antagonist Activity
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Onset of Action |
| This compound (Hypothetical Data) | 45 | 180 | Rapid |
| Epinastine | Not specified | 38 | Rapid (maximum potency after 2.5 mins)[2] |
| Olopatadine | Not specified | 1369 | Slower (potency increases with pre-incubation)[2] |
| Azelastine | Not specified | 273 | Rapid (maximum potency after 2.5 mins)[2] |
| Ketotifen | Not specified | 154 | Slower (potency increases with pre-incubation)[2] |
Experimental Protocols
To validate the biological activity of this compound, a series of in vitro assays are recommended.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture: Utilize a stable cell line overexpressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Prepare cell membranes from the H1 receptor-expressing cell line.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) in the presence of varying concentrations of this compound.
-
Filtration: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a histamine H1 receptor agonist.[2]
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing the human H1 receptor.[2]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound. For comparative purposes, different pre-incubation times can be tested to evaluate the onset of action.[2]
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a plate reader or a fluorescence microscope.
-
Data Analysis: Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the validation process.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Proposed In Vitro Validation Workflow.
References
Comparative Cross-Reactivity Analysis of N-Ethyl-2-(1-imidazolyl)ethanamine and Structurally Related Histamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of "N-Ethyl-2-(1-imidazolyl)ethanamine" against histamine H1 and H2 receptors. Due to the limited availability of published experimental data for this specific compound, its activity profile is presented as a plausible hypothesis based on its structural similarity to histamine. For comparative purposes, this guide includes experimental data for well-characterized histamine receptor ligands: the endogenous agonist Histamine, the selective H1 agonist 2-(3-(Trifluoromethyl)phenyl)histamine, and the first-generation H1 antagonist Diphenhydramine.
The objective of this guide is to offer a framework for assessing the potential on-target and off-target effects of novel imidazole-based compounds by comparing their hypothetical and known activities with established reference compounds.
Data Presentation: Comparative Receptor Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50 for agonists, IC50 for antagonists) of the selected compounds at human histamine H1 and H2 receptors. Lower Ki, EC50, and IC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki) at Histamine Receptors
| Compound | Histamine H1 Receptor (Ki, nM) | Histamine H2 Receptor (Ki, nM) |
| This compound (Hypothetical) | 150 | 800 |
| Histamine | 20[1] | 35 |
| 2-(3-(Trifluoromethyl)phenyl)histamine | 28[2] | >10,000 |
| Diphenhydramine | 14.08[3] | >10,000[3] |
Table 2: Comparative Functional Activity at Histamine Receptors
| Compound | Histamine H1 Receptor | Histamine H2 Receptor |
| Activity (EC50/IC50, µM) | Activity (EC50/IC50, µM) | |
| This compound (Hypothetical) | 5.2 (Agonist) | 25.8 (Agonist) |
| Histamine | 8.4 (Agonist)[4] | 2.1 (Agonist)[4] |
| 2-(3-(Trifluoromethyl)phenyl)histamine | Full Agonist (Potency similar to histamine)[2] | No significant activity |
| Diphenhydramine | 0.02 (Antagonist)[2] | No significant activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the understanding and replication of cross-reactivity studies.
Protocol 1: Radioligand Binding Assay for Histamine Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound for histamine H1 and H2 receptors using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 or H2 receptor.
-
Radioligand:
-
For H1 Receptor: [³H]-Mepyramine (a selective H1 antagonist).
-
For H2 Receptor: [³H]-Tiotidine (a selective H2 antagonist).
-
-
Test Compound: this compound and other comparator compounds.
-
Non-specific Binding Control: High concentration of a known, unlabeled ligand (e.g., 10 µM Diphenhydramine for H1, 10 µM Cimetidine for H2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
2. Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay for Histamine Receptor Activity
This protocol describes a method to assess the functional activity (agonist or antagonist) of a test compound at histamine H1 and H2 receptors.
1. Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human histamine H1 or H2 receptor.
-
Assay-specific reagents:
-
For H1 Receptor (Gq-coupled): A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and a fluorescence plate reader.
-
For H2 Receptor (Gs-coupled): A cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Test Compound: this compound and other comparator compounds.
-
Reference Agonist: Histamine.
-
Reference Antagonist: Diphenhydramine for H1, Ranitidine for H2.
-
Cell Culture Medium and appropriate buffers.
2. Procedure for H1 Receptor (Calcium Mobilization Assay):
-
Cell Preparation: Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluency. Load the cells with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of the test compound (to assess agonist activity) or a fixed concentration of histamine in the presence of varying concentrations of the test compound (to assess antagonist activity).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
3. Procedure for H2 Receptor (cAMP Accumulation Assay):
-
Cell Preparation: Plate the H2 receptor-expressing cells in a 96-well plate.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (for agonist testing) or a fixed concentration of histamine with varying concentrations of the test compound (for antagonist testing) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
Hypothetical Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by histamine H1 and H2 receptors. This compound, due to its structural similarity to histamine, is hypothesized to activate both pathways, albeit with potentially different potencies.
Caption: Histamine H1 and H2 receptor signaling pathways.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of receptors.
Caption: Experimental workflow for cross-reactivity profiling.
References
A Comparative Guide to Histamine Receptor Selectivity: Profiling Standard Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of well-characterized ligands for the four histamine receptor subtypes (H1, H2, H3, and H4). Due to the absence of published experimental data for "N-Ethyl-2-(1-imidazolyl)ethanamine," this document utilizes established selective agonists and antagonists to illustrate the principles and methodologies for determining receptor selectivity. The presented data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel histamine receptor-targeted therapeutics.
Data Presentation: Comparative Ligand Profiling
The following tables summarize the binding affinities and functional potencies of selected standard ligands across the human histamine receptor subtypes. This data is essential for understanding the selectivity profile of each compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Standard Ligands at Human Histamine Receptors
| Compound | Type | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) | Reference(s) |
| Mepyramine | Antagonist | 0.4 | 5,200 | >10,000 | >10,000 | [1] |
| Dimaprit | Agonist | >10,000 | 1,100 | 825 | 377 | [1] |
| (R)-α-methylhistamine | Agonist | >10,000 | >10,000 | 0.7 | 146 | [1] |
| Ciproxifan | Antagonist | >10,000 (pKi < 4.6) | >10,000 (pKi < 4.9) | 0.7 - 1.9 | ~200 (2-13 fold less potent than at H3) | [2][3][4][5] |
| Thioperamide | Antagonist | >10,000 | >10,000 | 25 | 27 | [6] |
| VUF 8430 | Agonist | Inactive | Inactive | 1000 (pKi = 6.0) | 31.6 (pKi = 7.5) | [7][8][9] |
| JNJ 7777120 | Antagonist | >4500 (>1000-fold selective) | >4500 (>1000-fold selective) | >4500 (>1000-fold selective) | 4.5 | [10][11] |
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Standard Ligands at Human Histamine Receptors
| Compound | Type | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor | Reference(s) |
| (R)-α-methylhistamine | Agonist | - | - | - | EC50 = 66 | [6] |
| Ciproxifan | Antagonist | - | - | IC50 = 9.2 | - | [12] |
| Thioperamide | Inverse Agonist | - | - | pEC50 = 7.9 (rat) | Max Efficacy ~25% (human) | [13] |
| VUF 8430 | Agonist | Inactive | Weak partial agonist | Full agonist | EC50 = 50 | [7][9] |
| JNJ 7777120 | Antagonist | - | - | - | IC50 = 4.5 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of ligand selectivity. Below are standard protocols for radioligand binding and functional assays for histamine receptors.
Radioligand Binding Assays (Competitive Inhibition)
This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound.
a. Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligands:
-
H1: [³H]-Mepyramine
-
H2: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine
-
H3: [³H]-Nα-methylhistamine or [¹²⁵I]-Iodoproxyfan
-
H4: [³H]-Histamine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Mepyramine for H1).
-
Test Compound: Serial dilutions of the compound of interest.
-
96-well Plates, Glass Fiber Filters, Scintillation Fluid, and a Scintillation Counter.
b. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-180 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition.
a. Calcium Mobilization Assay (for Gq-coupled H1 Receptors):
-
Cell Culture: Plate cells expressing the H1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound (agonist or antagonist) to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, plot the change in fluorescence against the log concentration to determine the EC50. For antagonists, determine the IC50 from the inhibition of the agonist response.
b. cAMP Accumulation/Inhibition Assay (for Gs-coupled H2 and Gi/o-coupled H3/H4 Receptors):
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.
-
Compound Incubation:
-
H2 (Gs): Incubate cells with the test agonist.
-
H3/H4 (Gi/o): Pre-treat cells with the test agonist, then stimulate with a known adenylyl cyclase activator like forskolin. For inverse agonist testing, incubate cells with the test compound alone.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
H2 Agonists: Plot cAMP concentration against log agonist concentration to determine the EC50.
-
H3/H4 Agonists: Plot the inhibition of forskolin-stimulated cAMP production against log agonist concentration to determine the EC50.
-
Antagonists/Inverse Agonists: Determine the IC50 from the inhibition of agonist activity or the reversal of constitutive activity.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining receptor selectivity and the signaling pathways of the four histamine receptor subtypes.
References
- 1. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
Structure-Activity Relationship of Imidazole-Based Histamine H3 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted imidazole analogs, with a focus on their activity as histamine H3 receptor antagonists. Due to the limited publicly available data on "N-Ethyl-2-(1-imidazolyl)ethanamine" and its direct analogs, this guide utilizes a well-documented series of 4-substituted-1H-imidazole derivatives as a representative case study to elucidate key SAR principles. The data presented is primarily drawn from the seminal work of de Esch et al. (1999) in Bioorganic & Medicinal Chemistry.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are being investigated for their potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The imidazole ring is a common scaffold in the design of potent histamine H3 receptor antagonists.
Comparative Analysis of 4-Substituted-1H-Imidazole Analogs
The following tables summarize the SAR of two series of 4-substituted-1H-imidazole derivatives, focusing on the impact of lipophilic substituents on their antagonist activity at the histamine H3 receptor. The activity is expressed as pA2 values, which represent the negative logarithm of the antagonist's molar concentration that produces a two-fold shift in the concentration-response curve of an agonist.
Table 1: SAR of 4-(n-Alkyl)-1H-imidazoles
| Compound | R Group (Alkyl Chain) | Number of Methylene Units (n) | pA2 Value (± SEM)[1] |
| 1 | Propyl | 2 | 6.3 ± 0.2 |
| 2 | Butyl | 3 | 6.5 ± 0.1 |
| 3 | Pentyl | 4 | 6.7 ± 0.1 |
| 4 | Hexyl | 5 | 6.8 ± 0.1 |
| 5 | Heptyl | 6 | 6.9 ± 0.1 |
| 6 | Octyl | 7 | 7.0 ± 0.1 |
| 7 | Nonyl | 8 | 7.1 ± 0.1 |
| 8 | Decyl | 9 | 7.2 ± 0.1 |
Key Finding: For the 4-(n-alkyl)-1H-imidazoles, the antagonist activity at the H3 receptor is proportional to the length of the alkyl chain.[1] This suggests that increasing lipophilicity in this region of the molecule enhances binding to the receptor.
Table 2: SAR of 4-(ω-Phenylalkyl)-1H-imidazoles
| Compound | R Group (ω-Phenylalkyl Chain) | Number of Methylene Units (n) | pA2 Value (± SEM)[1] |
| 9 | Phenylmethyl | 1 | 6.8 ± 0.1 |
| 10 | Phenylethyl | 2 | 7.1 ± 0.1 |
| 11 | Phenylpropyl | 3 | 7.4 ± 0.1 |
| 12 | Phenylbutyl | 4 | 7.6 ± 0.1 |
| 13 | Phenylpentyl | 5 | 7.8 ± 0.1 |
| 14 | Phenylhexyl | 6 | 7.7 ± 0.1 |
| 15 | Phenylheptyl | 7 | 7.5 ± 0.1 |
| 16 | Phenylnonyl | 9 | 7.2 ± 0.1 |
Key Finding: In the series of 4-(ω-phenylalkyl)-1H-imidazoles, an optimal H3 antagonist activity was observed for the compound with a pentylene spacer (phenylpentyl).[1] This indicates that while lipophilicity is important, the length and flexibility of the linker play a crucial role in achieving optimal interaction with the receptor binding pocket.
Experimental Protocols
In Vitro Histamine H3 Receptor Antagonist Activity Assay (Guinea Pig Ileum)
This functional assay is commonly used to determine the antagonist activity of compounds at the histamine H3 receptor.
Principle: The histamine H3 receptor is a presynaptic inhibitory receptor on cholinergic nerves in the guinea pig ileum. Activation of H3 receptors by an agonist (e.g., R-α-methylhistamine) inhibits electrically evoked contractions of the ileum smooth muscle. An H3 receptor antagonist will counteract this inhibition in a concentration-dependent manner.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine H3 receptor agonist (e.g., R-α-methylhistamine)
-
Test compounds (potential antagonists)
-
Organ bath setup with isometric transducers and a data acquisition system
-
Platinum electrodes for electrical field stimulation
Procedure:
-
A segment of the terminal ileum is isolated from a guinea pig and the longitudinal muscle strip is prepared.
-
The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulse width, supramaximal voltage) to induce cholinergic twitch responses.
-
A cumulative concentration-response curve for the H3 agonist (e.g., R-α-methylhistamine) is established to determine the EC50 value for the inhibition of the twitch response.
-
The tissue is washed, and after a recovery period, it is incubated with a specific concentration of the test antagonist for a defined period (e.g., 30 minutes).
-
A second concentration-response curve for the H3 agonist is then generated in the presence of the antagonist.
-
The procedure is repeated with different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot analysis is performed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
Synthesis of 4-(n-Alkyl)-1H-imidazoles
A general synthetic route for the preparation of 4-(n-alkyl)-1H-imidazoles can be adapted from standard heterocyclic chemistry procedures.
Principle: A common method involves the construction of the imidazole ring from appropriate starting materials. For instance, a dicarbonyl compound can be reacted with an aldehyde and ammonia in a one-pot reaction (Radziszewski synthesis).
Example Procedure (General):
-
A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the desired alkyl chain, and a source of ammonia (e.g., ammonium acetate) is heated in a suitable solvent (e.g., acetic acid).
-
The reaction mixture is stirred at an elevated temperature for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(n-alkyl)-1H-imidazole.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for pA2 Determination.
Conclusion
References
Comparative Efficacy Analysis of N-Ethyl-2-(1-imidazolyl)ethanamine and Known Histamine Receptor Ligands
Disclaimer: As of December 2025, a thorough review of published scientific literature reveals a significant lack of direct experimental data on the pharmacological activity of N-Ethyl-2-(1-imidazolyl)ethanamine at histamine receptors. Therefore, a direct comparison of its efficacy to known histamine agonists and antagonists is not possible. This guide provides a comparative overview of well-characterized histamine receptor ligands to serve as a benchmark for the potential evaluation of this compound. Additionally, detailed experimental protocols for assessing histamine receptor activity are provided.
Introduction to Histamine Receptors
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. These receptors are distributed throughout the body and are involved in allergic reactions, gastric acid secretion, neurotransmission, and immune responses. The development of selective agonists and antagonists for these receptors has been instrumental in creating therapeutic agents for various diseases.
Comparative Data of Known Histamine Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected well-characterized histamine receptor agonists and antagonists. These values serve as a reference for the type of data required to evaluate the efficacy of a novel compound like this compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Histamine Receptor Ligands
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Agonists | ||||
| Histamine | 100 - 1000 | 100 - 1000 | 5 - 20 | 5 - 15 |
| 2-(3-Trifluoromethylphenyl)histamine | 15 | >10000 | >10000 | >10000 |
| Amthamine | >10000 | 29 | >10000 | >10000 |
| (R)-α-Methylhistamine | 2000 | 1500 | 1.5 | 110 |
| 4-Methylhistamine | >10000 | 43 | >10000 | 7[1] |
| Antagonists | ||||
| Mepyramine | 1 - 5 | >10000 | >10000 | >10000 |
| Cimetidine | >10000 | 50 - 200 | >10000 | >10000 |
| Thioperamide | >10000 | >10000 | 0.5 - 2 | 30 |
| JNJ 7777120 | >10000 | >10000 | 1000 | 1 - 5 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Selected Histamine Receptor Ligands
| Compound | H1 Receptor (Calcium Flux) | H2 Receptor (cAMP Accumulation) | H3 Receptor (cAMP Inhibition) | H4 Receptor (cAMP Inhibition) |
| Agonists | ||||
| Histamine | 30 - 100 | 100 - 500 | 1 - 10 | 10 - 50 |
| 2-(3-Trifluoromethylphenyl)histamine | 10 | - | - | - |
| Amthamine | - | 50 | - | - |
| (R)-α-Methylhistamine | - | - | 0.5 | 100 |
| 4-Methylhistamine | - | 100 | - | 20 |
| Antagonists (IC50) | ||||
| Mepyramine | 2 - 10 | - | - | - |
| Cimetidine | - | 100 - 400 | - | - |
| Thioperamide | - | - | 1 - 5 | 50 |
| JNJ 7777120 | - | - | - | 5 - 20 |
Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system employed.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.
Experimental Protocols
To determine the efficacy of a compound like this compound, a series of in vitro assays are required.
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for each histamine receptor subtype.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H1, H2, H3, or H4 receptor.
-
Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-methylhistamine (for H3R), [³H]-JNJ 7777120 (for H4R).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of a known non-radiolabeled antagonist for each receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
References
Benchmarking N-Ethyl-2-(1-imidazolyl)ethanamine: A Comparative Guide to Histamine Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Abstract
This guide provides a comprehensive framework for the pharmacological characterization of N-Ethyl-2-(1-imidazolyl)ethanamine. Due to its structural analogy to histamine, a critical biogenic amine, this document outlines a series of in vitro studies to benchmark its activity against standard reference compounds at the four histamine receptor subtypes (H1, H2, H3, and H4). In the absence of publicly available experimental data for this compound, this guide presents a forward-looking approach, detailing requisite experimental protocols and showcasing data presentation with hypothetical, yet physiologically plausible, values. The objective is to equip researchers with the necessary tools to elucidate the compound's pharmacological profile and potential therapeutic utility.
Introduction
This compound is a heterocyclic amine featuring an imidazole ring linked to an ethylamine moiety. This chemical scaffold is reminiscent of histamine, suggesting a potential interaction with histamine receptors. The imidazole ring is a common motif in many biologically active compounds, known to engage with a wide array of biological targets.[1][2][3][4][5] Histamine receptors, all of which are G-protein coupled receptors (GPCRs), are pivotal in numerous physiological and pathophysiological processes, including allergic reactions, gastric acid secretion, and neurotransmission, making them important drug targets.[6][7][8]
Given the limited available information on the biological activity of this compound, a systematic in vitro characterization is imperative. This guide proposes a benchmarking strategy against well-established reference compounds to determine its affinity and functional activity at each of the four histamine receptor subtypes.
Standard Reference Compounds:
To provide a robust comparative analysis, the following standard reference compounds have been selected based on their well-characterized activities at histamine receptors:
-
Histamine: The endogenous agonist for all four receptor subtypes.
-
Mepyramine: A classic H1 receptor antagonist/inverse agonist.
-
Amthamine: A potent H2 receptor agonist.
-
Tiotidine: A selective H2 receptor antagonist.
-
(R)-α-Methylhistamine: A potent and selective H3 receptor agonist.
-
Pitolisant: An H3 receptor antagonist/inverse agonist.
-
VUF 8430: A potent H4 receptor agonist.
-
JNJ 7777120: A highly selective H4 receptor antagonist.
Comparative Data Summary (Hypothetical Data)
The following tables present hypothetical, yet representative, quantitative data for this compound alongside the selected reference compounds. This data is intended to serve as a template for the presentation of future experimental findings.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| This compound | 75 | 1500 | 450 | 980 |
| Histamine | 200 | 35 | 8[9] | 5 - 15[10] |
| Mepyramine | 1.5 | >10,000 | >10,000 | >10,000 |
| Tiotidine | >10,000 | 10 | >10,000 | >10,000 |
| Pitolisant | >10,000 | >10,000 | 0.3 - 12[6] | >10,000 |
| JNJ 7777120 | >10,000 | >10,000 | >10,000 | 15 |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | H1 (Ca2+ Flux) | H2 (cAMP) | H3 (cAMP) | H4 (cAMP) |
| EC50/IC50 (nM) | EC50/IC50 (nM) | EC50/IC50 (nM) | EC50/IC50 (nM) | |
| This compound | IC50: 250 | EC50: 5000 | IC50: 1200 | IC50: 3500 |
| Histamine | EC50: 50 | EC50: 100 | EC50: 5 | EC50: 20 |
| Mepyramine | IC50: 5 | - | - | - |
| Amthamine | - | EC50: 4[11] | - | - |
| Tiotidine | - | IC50: 40[11] | - | - |
| (R)-α-Methylhistamine | - | - | EC50: 1[9] | - |
| Pitolisant | - | - | IC50: 12[6] | - |
| VUF 8430 | - | - | - | EC50: 30 |
| JNJ 7777120 | - | - | - | IC50: 86[10] |
Note: EC50 (half maximal effective concentration) measures the potency of an agonist, while IC50 (half maximal inhibitory concentration) measures the potency of an antagonist. A lower value indicates higher potency. "-" indicates not applicable or not tested.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and reference compounds for the human H1, H2, H3, and H4 receptors.
Materials:
-
Membrane preparations from cells stably expressing the respective human histamine receptor subtype.
-
Radioligands: [³H]-Mepyramine (for H1), [³H]-Tiotidine (for H2), [³H]-Nα-Methylhistamine (for H3), [³H]-Histamine (for H4).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known antagonist for each receptor (e.g., Mianserin for H1, Tiotidine for H2, Clobenpropit for H3, JNJ 7777120 for H4).
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the data to a one-site competition binding model using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][12]
Intracellular Calcium Mobilization Assay (for H1 Receptor)
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds at the Gq-coupled H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6 kit).
-
Probenecid (optional, to prevent dye leakage).
-
Histamine as the reference agonist.
-
Mepyramine as the reference antagonist.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Seed the H1 receptor-expressing cells in a 384-well black-wall, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
For agonist testing: Add varying concentrations of this compound or histamine to the wells and immediately measure the fluorescence intensity over time.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound or mepyramine for 15-30 minutes. Then, add a fixed concentration of histamine (typically EC80) and measure the fluorescence response.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the log of the concentration to determine the EC50.
-
For antagonists, plot the inhibition of the histamine response against the log of the concentration to determine the IC50.[13][14]
cAMP Accumulation Assay (for H2, H3, and H4 Receptors)
Objective: To measure the functional activity of test compounds at Gs-coupled (H2) and Gi-coupled (H3, H4) receptors by quantifying changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human H2, H3, or H4 receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for stimulating adenylyl cyclase in Gi-coupled receptor assays).
-
Reference agonists and antagonists for each receptor subtype.
Procedure for Gs-coupled (H2) Receptor:
-
Seed H2 receptor-expressing cells in a suitable microplate.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound or a reference agonist (e.g., Amthamine).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
-
For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of agonist.
Procedure for Gi-coupled (H3, H4) Receptors:
-
Follow steps 1 and 2 as above.
-
Add varying concentrations of the test compound or a reference agonist (e.g., (R)-α-Methylhistamine for H3, VUF 8430 for H4) along with a fixed concentration of forskolin to stimulate basal cAMP production.
-
Incubate and measure cAMP levels as described above. The agonist will inhibit the forskolin-induced cAMP production.
-
Plot the percentage inhibition of the forskolin response against the log of the agonist concentration to determine the EC50.[12]
-
For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of agonist and forskolin.
MAP Kinase (ERK) Phosphorylation Assay
Objective: To assess an alternative signaling pathway downstream of histamine receptor activation.
Materials:
-
Cells expressing the desired histamine receptor subtype.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting).
-
SDS-PAGE and Western blotting equipment and reagents.
-
Densitometer for quantification.
Procedure (Western Blotting):
-
Seed cells and grow to near confluency. Serum-starve the cells for several hours before the experiment.
-
Stimulate the cells with varying concentrations of the test compound or reference agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable substrate (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities using densitometry to determine the fold-change in ERK phosphorylation.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of each histamine receptor subtype.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Histamine H3 and H4 Receptor Signaling Pathways.
Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays described in this guide.
Caption: Radioligand Binding Assay Workflow.
Caption: General Functional Assay Workflow.
Conclusion
This guide provides a structured and comprehensive approach to benchmarking this compound against standard reference compounds at the four histamine receptor subtypes. By following the detailed experimental protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the pharmacological profile of this and other novel compounds. The elucidation of its activity at histamine receptors will be a critical step in understanding its potential biological roles and will pave the way for further investigation into its therapeutic applications.
References
- 1. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Alpha 1-adrenergic and H1-histamine receptor control of intracellular Ca2+ in a muscle cell line: the influence of prior agonist exposure on receptor responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxylamine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
